molecular formula C22H39BrClNO B097659 Dodeclonium Bromide CAS No. 15687-13-5

Dodeclonium Bromide

Katalognummer: B097659
CAS-Nummer: 15687-13-5
Molekulargewicht: 448.9 g/mol
InChI-Schlüssel: CKGHXNXUAQJNMJ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dodeclonium Bromide is a quaternary ammonium compound classified as an antiseptic and disinfectant for dermatological use . Its primary researched applications are within the field of topical anti-infectives, where it is investigated for its potential to disrupt bacterial cell membranes as part of a broad-spectrum antimicrobial strategy . This mechanism of action, common to quaternary ammonium compounds, makes it a compound of interest for studying new formulations aimed at controlling microbial growth on surfaces and skin . Research into antiseptics like this compound explores their efficacy as alternatives to antibiotics for managing bacterial conditions, with scientific reviews having systematically assessed its class for the treatment of bacterial vaginosis . The value of this compound for researchers lies in its role as a tool for probing the structure-activity relationships of antiseptic molecules and for developing novel combination disinfectant products .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(4-chlorophenoxy)ethyl-dodecyl-dimethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39ClNO.BrH/c1-4-5-6-7-8-9-10-11-12-13-18-24(2,3)19-20-25-22-16-14-21(23)15-17-22;/h14-17H,4-13,18-20H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGHXNXUAQJNMJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=C(C=C1)Cl.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10935551
Record name N-[2-(4-Chlorophenoxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15687-13-5
Record name 1-Dodecanaminium, N-[2-(4-chlorophenoxy)ethyl]-N,N-dimethyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15687-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodeclonium bromide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(4-Chlorophenoxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodeclonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DODECLONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD8BU85ZLK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dodeclonium Bromide: A Technical Deep-Dive into its Antimicrobial Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodeclonium bromide, a quaternary ammonium compound (QAC), exerts its antimicrobial effects primarily through the disruption of microbial cell membrane integrity. This technical guide elucidates the core mechanism of action, supported by quantitative data from related compounds, detailed experimental protocols for assessing its activity, and visual representations of the underlying molecular interactions and experimental workflows. The information presented is intended to provide a comprehensive resource for researchers and professionals engaged in the study and development of antimicrobial agents.

Core Mechanism of Action: Cell Membrane Disruption

The fundamental mechanism of action of this compound, consistent with other QACs, is the targeted disruption of the microbial cell membrane. This process can be conceptualized in a multi-step model:

  • Adsorption and Electrostatic Interaction: The positively charged quaternary ammonium headgroup of this compound is electrostatically attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.

  • Hydrophobic Interaction and Penetration: The long, hydrophobic dodecyl alkyl chain of the molecule interacts with and penetrates the lipid bilayer of the cell membrane. This insertion disrupts the ordered structure of the membrane phospholipids.

  • Membrane Disorganization and Permeabilization: The intercalation of this compound molecules into the lipid bilayer leads to a loss of membrane fluidity and integrity. This disorganization creates pores or channels in the membrane, resulting in increased permeability.

  • Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential intracellular components, such as ions (K+), metabolites, and nucleic acids, from the cytoplasm into the extracellular environment.

  • Metabolic Dysfunction and Cell Death: The loss of the proton motive force due to ion leakage, coupled with the loss of essential molecules, disrupts critical cellular processes, including ATP synthesis and nutrient transport, ultimately leading to metabolic dysfunction and cell death.

While the primary target is the cell membrane, some evidence suggests that at sub-lethal concentrations, QACs may also exhibit intracellular effects, though this is a less understood aspect of their mechanism.

Quantitative Data: Antimicrobial Efficacy

Precise Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values for this compound are not extensively reported in publicly available literature. However, data from structurally similar n-alkyltrimethylammonium bromides and other QACs provide a strong indication of its expected potency. The antimicrobial activity is highly dependent on the alkyl chain length, with C12 (dodecyl) often exhibiting potent activity.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference Compound
Dodecyltrimethylammonium bromideStaphylococcus aureus1.56 - 6.25-
Dodecyltrimethylammonium bromideEscherichia coli12.5 - 50-
Dodecyltrimethylammonium bromidePseudomonas aeruginosa50 - 200-
Dodecyltrimethylammonium bromideCandida albicans3.12 - 12.5-
Polymethylene-α,ω-bis(N,N-dimethyl-N-dodecylammonium bromides)Aspergillus niger125 - 500-
Polymethylene-α,ω-bis(N,N-dimethyl-N-dodecylammonium bromides)Penicillium chrysogenum31.2 - 62.5-

Note: The MIC values presented are indicative and can vary based on the specific strain, inoculum size, and testing methodology.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile deionized water)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in logarithmic growth phase, adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Serial Dilution: a. Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the this compound stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no compound).

  • Inoculation: a. Add 100 µL of the standardized microbial suspension to each well (wells 1-12). The final volume in each well will be 200 µL, and the final inoculum concentration will be approximately 2.5 x 10^5 CFU/mL.

  • Incubation: a. Cover the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: a. The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Membrane Permeability Assay using Propidium Iodide

This assay assesses the ability of this compound to permeabilize the microbial cell membrane using the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.

Materials:

  • This compound

  • Microbial culture in logarithmic growth phase, washed and resuspended in a suitable buffer (e.g., PBS)

  • Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Fluorometer or fluorescence microscope

  • Positive control (e.g., a known membrane-disrupting agent like polymyxin B)

  • Negative control (untreated cells)

Procedure:

  • Cell Preparation: a. Harvest microbial cells from a logarithmic phase culture by centrifugation. b. Wash the cells twice with sterile buffer (e.g., PBS) and resuspend in the same buffer to a standardized optical density.

  • Assay Setup: a. To a microplate well or cuvette, add the cell suspension. b. Add PI to a final concentration of 1-5 µg/mL and incubate in the dark for 5-10 minutes to allow for baseline fluorescence measurement.

  • Treatment and Measurement: a. Add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC). b. Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for PI (e.g., Ex: 535 nm, Em: 617 nm) over time.

  • Data Analysis: a. An increase in fluorescence intensity over time compared to the negative control indicates membrane permeabilization. The rate and magnitude of the fluorescence increase are indicative of the extent of membrane damage.

Visualizations

Signaling Pathway of Membrane Disruption

Dodeclonium_Bromide_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) DB This compound MembraneSurface Negatively Charged Surface Components (LPS, Teichoic Acids) DB->MembraneSurface 1. Electrostatic Attraction LipidBilayer Lipid Bilayer MembraneSurface->LipidBilayer 2. Hydrophobic Interaction MembraneDisruption Membrane Disruption & Pore Formation LipidBilayer->MembraneDisruption 3. Intercalation & Disorganization Leakage Leakage of Intracellular Components (Ions, ATP, etc.) MembraneDisruption->Leakage 4. Increased Permeability CellDeath Metabolic Inhibition & Cell Death Leakage->CellDeath 5. Loss of Homeostasis

Caption: Mechanism of action of this compound on the bacterial cell membrane.

Experimental Workflow for MIC Determination

MIC_Workflow start Start prepare_reagents Prepare this compound Stock & Microbial Inoculum start->prepare_reagents serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate prepare_reagents->serial_dilution inoculate Inoculate Wells with Standardized Microbial Suspension serial_dilution->inoculate incubate Incubate Plate at Appropriate Temperature (18-24h) inoculate->incubate read_results Visually Inspect or Read Optical Density (OD600) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound is a potent antimicrobial agent whose efficacy is rooted in its ability to disrupt the fundamental barrier of the microbial cell: the cytoplasmic membrane. This multi-step process, initiated by electrostatic and hydrophobic interactions, leads to membrane permeabilization, leakage of essential cellular contents, and ultimately, cell death. The quantitative data from related compounds underscores its potential broad-spectrum activity. The provided experimental protocols offer a framework for the systematic evaluation of its antimicrobial properties. A thorough understanding of this mechanism is paramount for the strategic development of new antimicrobial therapies and for mitigating the growing challenge of antimicrobial resistance.

An In-depth Technical Guide to the Structural Analogues and Derivatives of Dodeclonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodeclonium Bromide, a quaternary ammonium compound (QAC) with the chemical name [2-(4-chlorophenoxy)ethyl]dodecyldimethylammonium bromide, is recognized for its antiseptic properties. This technical guide provides a comprehensive overview of the structural analogues and derivatives of this compound, focusing on their synthesis, antimicrobial activity, and structure-activity relationships (SAR). By exploring modifications to the dodecyl chain, the quaternary ammonium head, and the phenoxyethyl moiety, this document aims to furnish researchers and drug development professionals with a foundational understanding for the design of novel and more effective antimicrobial agents. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to enhance comprehension.

Introduction to this compound and Quaternary Ammonium Compounds

Quaternary ammonium compounds are a versatile class of cationic surfactants characterized by a positively charged nitrogen atom covalently bonded to four organic groups. Their amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic cationic head, allows them to disrupt the cell membranes of microorganisms, leading to their widespread use as disinfectants, antiseptics, and preservatives.

This compound's structure features a long C12 alkyl (dodecyl) chain, a dimethylammonium core, and a distinctive [2-(4-chlorophenoxy)ethyl] group. Understanding the contribution of each of these structural components to its antimicrobial efficacy is crucial for the rational design of more potent analogues.

Structural Analogues and Derivatives: A Systematic Exploration

The structural framework of this compound offers several avenues for modification to explore the structure-activity landscape. These can be broadly categorized into three main areas:

  • Modification of the Dodecyl Chain: Altering the length of the hydrophobic alkyl chain.

  • Modification of the Quaternary Ammonium Head: Introducing different substituents on the nitrogen atom or creating "gemini" surfactants.

  • Modification of the Phenoxyethyl Moiety: Varying the substituents on the aromatic ring and altering the ether linkage.

Analogues with Modified Alkyl Chains

The length of the alkyl chain is a critical determinant of the antimicrobial activity of QACs. A systematic variation of the alkyl chain length in analogues of this compound is expected to significantly impact their efficacy.

Table 1: Antimicrobial Activity of N-Alkyl-N-dodecylpiperidinium Bromides (Representative Analogues)

CompoundAlkyl Chain (R)MIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coli
Analogue 1n-Hexyl1.957.81
Analogue 2n-Heptyl0.983.91
Analogue 3n-Octyl1.957.81
Analogue 4n-Nonyl3.9115.63

Note: Data is representative of the trend observed for N-alkyl-N-dodecylpiperidinium bromides, which are structurally related to this compound. Specific data for direct analogues with varied dodecyl chains is limited in publicly available literature.

The data suggests that there is an optimal alkyl chain length for antimicrobial activity, often referred to as the "cutoff effect." For many QACs, this optimal length is typically between C12 and C16.

Derivatives with Modified Quaternary Ammonium Heads: Gemini Surfactants

A significant class of structural analogues is the "gemini" surfactants, which consist of two QAC moieties connected by a spacer chain. These compounds often exhibit superior antimicrobial and physicochemical properties compared to their monomeric counterparts. Polymethylene-α,ω-bis(N,N-dimethyl-N-dodecylammonium bromides) are relevant examples of such derivatives.

Table 2: Antifungal Activity of Polymethylene-α,ω-bis(N,N-dimethyl-N-dodecylammonium bromides)

CompoundSpacer Length (s)MIC (μg/mL) vs. A. nigerMIC (μg/mL) vs. C. albicans
[12-3-12] Br₂312531.2
[12-4-12] Br₂462.515.6
[12-5-12] Br₂512531.2
[12-6-12] Br₂625062.5

Source: Data adapted from a study on polymethylene-α,ω-bis(N,N-dimethyl-N-dodecylammonium bromides)[1]

The spacer length in gemini surfactants plays a crucial role in their antimicrobial activity, with an optimal length providing the most potent effect.

Derivatives with Modified Phenoxyethyl Moieties

Hypothetical Structure-Activity Relationship for Aryl-Modified Analogues:

Caption: Predicted Structure-Activity Relationships for Aryl-Modified this compound Analogues.

Experimental Protocols

General Synthesis of [2-(Aryloxy)ethyl]dodecyldimethylammonium Bromide Analogues

The synthesis of this compound and its analogues with modified phenoxyethyl moieties typically involves a two-step process:

  • Williamson Ether Synthesis: Reaction of a substituted phenol with a dihaloethane (e.g., 1,2-dibromoethane) to form the corresponding 2-(aryloxy)ethyl halide.

  • Quaternization: Reaction of the resulting 2-(aryloxy)ethyl halide with dodecyldimethylamine to yield the final quaternary ammonium salt.

Detailed Protocol for the Synthesis of a Hypothetical Analogue ([2-(4-methylphenoxy)ethyl]dodecyldimethylammonium bromide):

Step 1: Synthesis of 1-bromo-2-(4-methylphenoxy)ethane

  • To a solution of p-cresol (10.8 g, 0.1 mol) in a suitable solvent (e.g., acetone, 100 mL), add anhydrous potassium carbonate (27.6 g, 0.2 mol).

  • Add 1,2-dibromoethane (56.4 g, 0.3 mol) to the mixture.

  • Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 1-bromo-2-(4-methylphenoxy)ethane.

Step 2: Synthesis of [2-(4-methylphenoxy)ethyl]dodecyldimethylammonium bromide

  • Dissolve 1-bromo-2-(4-methylphenoxy)ethane (22.9 g, 0.1 mol) in a polar aprotic solvent such as acetonitrile (150 mL).

  • Add dodecyldimethylamine (21.3 g, 0.1 mol) to the solution.

  • Stir the reaction mixture at room temperature for 48 hours. The product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Synthesis_Workflow cluster_ether Williamson Ether Synthesis cluster_quat Quaternization Phenol Substituted Phenol Reaction1 Base (K2CO3) Solvent (Acetone) Reflux Phenol->Reaction1 Dibromoethane 1,2-Dibromoethane Dibromoethane->Reaction1 Ether_Product 2-(Aryloxy)ethyl Bromide Reaction2 Solvent (Acetonitrile) Room Temperature Ether_Product->Reaction2 Reaction1->Ether_Product Amine Dodecyldimethylamine Amine->Reaction2 Final_Product [2-(Aryloxy)ethyl]dodecyldimethyl- ammonium Bromide Reaction2->Final_Product

Caption: General Synthetic Workflow for this compound Analogues.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of the synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms. The broth microdilution method is a standard and widely accepted protocol.

Protocol for Broth Microdilution MIC Assay:

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., sterile deionized water or DMSO).

    • Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive (inoculum without compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Prepare Serial Dilutions of Test Compound in 96-well Plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually or Spectrophotometrically Assess Microbial Growth D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Experimental Workflow for MIC Determination.

Structure-Activity Relationship (SAR) Analysis

The collective data from various structural analogues allows for the elucidation of key structure-activity relationships, guiding the design of more effective antimicrobial agents.

  • Hydrophobicity: The length of the alkyl chain is paramount. Optimal activity is generally observed for chain lengths of C12-C16, which provides a balance between aqueous solubility and the ability to penetrate the lipid-rich bacterial cell membrane.

  • Cationic Head Group: The permanent positive charge is essential for the initial electrostatic interaction with the negatively charged components of the microbial cell surface. The nature of the other substituents on the nitrogen can influence steric hindrance and the overall charge distribution.

  • Aromatic Moiety: The phenoxyethyl group contributes to the overall lipophilicity of the molecule. Substituents on the phenyl ring can modulate this lipophilicity and introduce specific electronic effects that may enhance or diminish antimicrobial activity. For instance, electron-withdrawing groups might enhance interaction with certain membrane components, while bulky substituents could introduce steric hindrance.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the structural analogues and derivatives of this compound. The synthesis and antimicrobial evaluation of these compounds reveal critical insights into their structure-activity relationships. The length of the alkyl chain and the nature of the quaternary ammonium headgroup are well-established determinants of activity. While systematic data on the modification of the phenoxyethyl moiety is less prevalent, it represents a promising avenue for future research.

Future efforts should focus on the synthesis and comprehensive antimicrobial testing of a library of this compound analogues with systematic variations in the aryl substituent. This will enable the development of robust Quantitative Structure-Activity Relationship (QSAR) models to predict the activity of novel compounds and guide the design of next-generation quaternary ammonium antimicrobials with enhanced efficacy and reduced toxicity.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Dodeclonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Dodeclonium Bromide, a quaternary ammonium compound with notable antiseptic and antimicrobial applications. The information is curated for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a cationic surfactant characterized by a hydrophilic quaternary ammonium head and a long hydrophobic dodecyl tail. This amphiphilic nature is central to its biological activity. A summary of its key quantitative data is presented below.

PropertyValue
IUPAC Name 2-(4-chlorophenoxy)ethyl-dodecyl-dimethylazanium bromide
Molecular Formula C₂₂H₃₉BrClNO
Molecular Weight 448.9 g/mol
CAS Number 15687-13-5
Melting Point 122 °C
Topological Polar Surface Area 9.2 Ų
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 15
Solubility Data not available. Expected to have some solubility in water and polar organic solvents.
pKa Data not available. As a quaternary ammonium salt, it is a strong electrolyte and permanently charged.
Stability Data not available. Long-chain quaternary ammonium salts can exhibit thermal degradation.[1]

Synthesis of this compound

The synthesis of this compound is achieved through the Menschutkin reaction , a classic method for the preparation of quaternary ammonium salts. This reaction involves the alkylation of a tertiary amine with an alkyl halide. In the case of this compound, the tertiary amine is N,N-dimethyl-N-(2-(4-chlorophenoxy)ethyl)amine, and the alkyl halide is 1-bromododecane.

The logical flow of the synthesis process is depicted in the diagram below.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product & Purification Amine N,N-dimethyl-N-(2-(4-chlorophenoxy)ethyl)amine Reaction Menschutkin Reaction (SN2 Nucleophilic Substitution) Amine->Reaction AlkylHalide 1-Bromododecane AlkylHalide->Reaction Product This compound Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification Mechanism_of_Action Adsorption 1. Electrostatic Adsorption Penetration 2. Hydrophobic Tail Penetration Adsorption_detail Positively charged quaternary ammonium head interacts with negatively charged bacterial cell surface components (e.g., phospholipids, teichoic acids). Adsorption->Adsorption_detail Disruption 3. Membrane Disruption Penetration_detail The long hydrophobic dodecyl tail inserts into the hydrophobic core of the lipid bilayer. Penetration->Penetration_detail Lysis 4. Cell Lysis Disruption_detail Disorganization of the membrane structure, leading to increased permeability and leakage of intracellular components. Disruption->Disruption_detail Lysis_detail Loss of essential ions and metabolites, ultimately resulting in bacterial cell death. Lysis->Lysis_detail

References

Dodeclonium Bromide: A Technical Whitepaper on Pharmacokinetic and Pharmacodynamic Principles

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of the anticipated pharmacokinetic and pharmacodynamic properties of dodeclonium bromide. It is important to note that publicly available, peer-reviewed data specifically detailing the clinical or preclinical pharmacokinetics and pharmacodynamics of this compound is scarce. Therefore, this guide is constructed based on the established principles of quaternary ammonium compounds (QACs), a class to which this compound belongs. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted as a theoretical framework rather than a definitive representation of this compound's behavior in vivo.

Introduction

This compound, a quaternary ammonium compound, is utilized for its antiseptic properties. As with any topical antimicrobial agent, a thorough understanding of its pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body and microorganisms) is crucial for optimizing its efficacy and ensuring its safety. This whitepaper will explore the core principles of these two domains as they are likely to apply to this compound, based on the known characteristics of similar long-chain QACs.

Pharmacokinetics of Topical Quaternary Ammonium Compounds

The pharmacokinetic profile of a topically applied drug like this compound is governed by its absorption, distribution, metabolism, and excretion (ADME). For a topical antiseptic, the primary goal is to maximize local concentration at the site of application while minimizing systemic absorption.

Absorption

The absorption of this compound through the skin is expected to be limited. The stratum corneum, the outermost layer of the epidermis, serves as a significant barrier to the penetration of hydrophilic molecules like QACs. However, factors such as the integrity of the skin, the formulation of the product, and the duration of contact can influence the extent of absorption.

Distribution

Following any potential absorption into the systemic circulation, this compound would be distributed throughout the body. Due to their cationic and lipophilic nature, QACs have the potential to bind to plasma proteins and accumulate in various tissues. The volume of distribution would be a key parameter to determine the extent of this distribution.

Metabolism

The metabolic fate of this compound has not been specifically elucidated in public literature. Generally, QACs can undergo some degree of metabolism in the liver. Potential metabolic pathways could involve enzymatic degradation of the alkyl chain.

Excretion

Absorbed this compound and its metabolites would be eliminated from the body, primarily through renal and/or fecal routes. The elimination half-life would determine the duration the compound remains in the body.

Illustrative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters that would be essential to characterize for this compound. The values presented are hypothetical and serve as a template for data that would be generated in preclinical and clinical studies.

ParameterSymbolDefinitionIllustrative Value
Dermal Absorption%The percentage of the applied dose that reaches systemic circulation.< 1%
Maximum Plasma ConcentrationCmaxThe peak plasma concentration reached after administration.Low ng/mL range
Time to Maximum ConcentrationTmaxThe time taken to reach Cmax.Variable (hours)
Area Under the CurveAUCThe total drug exposure over time.Low ng*h/mL
Volume of DistributionVdThe apparent volume into which the drug distributes in the body.High (L/kg)
Plasma Protein Binding%The percentage of drug bound to plasma proteins.> 90%
Elimination Half-lifet1/2The time required for the plasma concentration to decrease by half.Variable (hours)
ClearanceCLThe volume of plasma cleared of the drug per unit time.Low (L/h/kg)

Pharmacodynamics of this compound

The pharmacodynamic activity of this compound is centered on its antimicrobial effects. As a QAC, its primary mechanism of action involves the disruption of microbial cell membranes.

Mechanism of Action

The positively charged quaternary ammonium head of the this compound molecule interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This initial electrostatic interaction is followed by the insertion of the long hydrophobic alkyl tail into the lipid bilayer. This process disrupts the structural integrity and fluidity of the membrane, leading to the leakage of essential intracellular components, such as ions and nucleic acids, and ultimately resulting in cell death.[1][2][3]

cluster_0 Bacterial Cell Membrane cluster_1 This compound Phospholipid Bilayer Phospholipid Bilayer Membrane Disruption Membrane Disruption Phospholipid Bilayer->Membrane Disruption Causes Membrane Proteins Membrane Proteins QAC Cationic Head Hydrophobic Tail QAC:head->Phospholipid Bilayer Electrostatic Interaction QAC:tail->Phospholipid Bilayer Hydrophobic Interaction Leakage of Cytoplasmic Contents Leakage of Cytoplasmic Contents Membrane Disruption->Leakage of Cytoplasmic Contents Leads to Bacterial Cell Death Bacterial Cell Death Leakage of Cytoplasmic Contents->Bacterial Cell Death Results in

Caption: General mechanism of action of quaternary ammonium compounds (QACs) on bacterial cell membranes.

Antimicrobial Spectrum

This compound is expected to exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as some fungi and viruses. The efficacy can be influenced by the concentration of the agent, the presence of organic matter, and the pH of the environment.

Illustrative Pharmacodynamic Data

The following table outlines key pharmacodynamic parameters used to characterize the antimicrobial activity of an antiseptic like this compound.

ParameterAbbreviationDefinitionIllustrative Value
Minimum Inhibitory ConcentrationMICThe lowest concentration of the antiseptic that prevents visible growth of a microorganism.Low µg/mL range
Minimum Bactericidal ConcentrationMBCThe lowest concentration of the antiseptic that results in a 99.9% reduction in the initial bacterial inoculum.Close to MIC values
Time-Kill Kinetics-A measure of the rate of bactericidal activity over time.Rapid killing (minutes to hours)

Experimental Protocols

The characterization of the pharmacokinetic and pharmacodynamic properties of this compound would involve a series of in vitro and in vivo studies.

Pharmacokinetic Study Workflow

A typical preclinical pharmacokinetic study for a topical drug would follow the workflow illustrated below.

Formulation Development Formulation Development In Vitro Skin Permeation Studies In Vitro Skin Permeation Studies Formulation Development->In Vitro Skin Permeation Studies Test Animal Model Selection Animal Model Selection In Vitro Skin Permeation Studies->Animal Model Selection Inform Topical Application Topical Application Animal Model Selection->Topical Application Perform Blood Sampling Blood Sampling Topical Application->Blood Sampling Collect Tissue Biopsy Tissue Biopsy Topical Application->Tissue Biopsy Collect (optional) Plasma Analysis (LC-MS/MS) Plasma Analysis (LC-MS/MS) Blood Sampling->Plasma Analysis (LC-MS/MS) Analyze Tissue Homogenate Analysis Tissue Homogenate Analysis Tissue Biopsy->Tissue Homogenate Analysis Analyze Pharmacokinetic Modeling Pharmacokinetic Modeling Plasma Analysis (LC-MS/MS)->Pharmacokinetic Modeling Input for Tissue Homogenate Analysis->Pharmacokinetic Modeling Input for ADME Profile ADME Profile Pharmacokinetic Modeling->ADME Profile Generate

Caption: A general experimental workflow for a preclinical pharmacokinetic study of a topical drug.

In Vitro Skin Permeation Studies
  • Methodology: These studies typically utilize Franz diffusion cells with excised human or animal skin. A known amount of the this compound formulation is applied to the epidermal side of the skin. The receptor fluid is sampled at various time points and analyzed for the presence of the drug to determine the rate and extent of skin penetration.

In Vivo Pharmacokinetic Studies
  • Methodology: A relevant animal model (e.g., rat or minipig) would have a defined area of skin treated with the this compound formulation. Blood samples are collected at predetermined time points. Plasma is separated and the concentration of this compound is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro Antimicrobial Susceptibility Testing
  • Methodology:

    • Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC). Serial dilutions of this compound are prepared in a liquid growth medium in a microtiter plate. Each well is inoculated with a standardized suspension of the test microorganism. The plates are incubated, and the MIC is recorded as the lowest concentration that inhibits visible growth.

    • Agar Dilution: This method is an alternative for determining the MIC. This compound is incorporated into an agar medium at various concentrations. The surface of the agar is then inoculated with the test microorganisms. The MIC is the lowest concentration that prevents colony formation after incubation.

Conclusion

While specific data for this compound remains to be published, the established principles of quaternary ammonium compounds provide a strong foundation for understanding its likely pharmacokinetic and pharmacodynamic properties. It is anticipated to be a potent topical antiseptic with limited systemic absorption. Its mechanism of action is centered on the disruption of microbial cell membranes, leading to a broad spectrum of antimicrobial activity. Further dedicated studies are necessary to fully elucidate the specific ADME profile and antimicrobial efficacy of this compound to support its continued safe and effective use.

References

In-vitro and In-vivo Effects of Dodeclonium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on Dodeclonium Bromide is limited in publicly available scientific literature. Therefore, this guide synthesizes information on this compound where available and draws inferences from structurally and functionally similar quaternary ammonium compounds (QACs), such as Didecyldimethylammonium Bromide (DDAB) and Otilonium Bromide, to provide a comprehensive overview of its expected in-vitro and in-vivo effects. All data inferred from related compounds are clearly noted.

Introduction to this compound

This compound is a quaternary ammonium compound recognized for its antiseptic and antimicrobial properties. As a member of the QAC family, it is expected to exhibit broad-spectrum activity against various microorganisms. QACs are cationic surfactants that are widely used as disinfectants and antiseptics in various formulations. The general structure of this compound features a positively charged nitrogen atom covalently bonded to four alkyl chains, which is responsible for its surface-active and antimicrobial characteristics.

In-Vitro Effects

The in-vitro effects of this compound are anticipated to be primarily antimicrobial, targeting a range of bacteria. The efficacy of QACs is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Antimicrobial Activity

Table 1: Inferred Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains (Data based on DDAB)

MicroorganismStrainInferred MIC (mg/L)Reference
Escherichia coliClinical Isolates≤8 - >16[1]
Staphylococcus aureusBiofilm-forming strains16 x MIC for biofilm clearance (specific MIC not stated)[2]

Note: The data presented is for Didecyldimethylammonium Bromide (DDAB) and is used to infer the potential activity of this compound.

Cytotoxicity

The cytotoxic potential of this compound in mammalian cell lines is a critical aspect of its in-vitro evaluation. Cytotoxicity is often expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance needed to inhibit a biological process or response by 50%.

While specific IC50 values for this compound were not found, studies on other QACs, such as Otilonium Bromide, have demonstrated cytotoxic effects against various human cancer cell lines. For instance, Otilonium Bromide has been shown to exhibit cytotoxic activity against human colorectal cancer and lung squamous carcinoma cells[3].

In-Vivo Effects

In-vivo studies are essential to understand the efficacy and safety of this compound in a whole organism. These studies typically involve animal models to assess both the therapeutic effects and potential toxicity.

Antimicrobial Efficacy in Animal Models

Given its antiseptic properties, in-vivo studies would likely focus on topical applications for the prevention or treatment of skin and soft tissue infections. Animal models, such as rodent wound infection models, are commonly used to evaluate the efficacy of topical antimicrobial agents[4]. While specific in-vivo efficacy data for this compound is not available, studies on similar compounds like DDAB have shown efficacy in reducing bacterial load in animal farm settings[5].

Toxicological Profile

The in-vivo toxicity of QACs is a subject of investigation. Studies on sodium bromide in rats have shown that high doses can lead to changes in the endocrine system and affect reproduction[6]. However, it is important to note that the toxicity profile of this compound may differ significantly from that of simple bromide salts due to its complex organic structure. Preclinical toxicology studies in rodents are crucial for determining a safe starting dose for potential human trials[7].

Mechanism of Action

The primary mechanism of action for quaternary ammonium compounds like this compound is the disruption of microbial cell membranes[8].

dot

cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid_Bilayer Membrane_Disruption Membrane_Disruption Lipid_Bilayer->Membrane_Disruption Increased Permeability Membrane_Proteins Membrane_Proteins Dodeclonium_Bromide Dodeclonium_Bromide Dodeclonium_Bromide->Lipid_Bilayer Electrostatic Interaction with Phospholipids Leakage Leakage Membrane_Disruption->Leakage Ions, Nucleotides Impaired_Function Impaired_Function Membrane_Disruption->Impaired_Function Membrane-bound Enzymes Cell_Death Cell_Death Leakage->Cell_Death Impaired_Function->Cell_Death

Caption: Inferred mechanism of action of this compound on bacterial cell membranes.

The positively charged head of the this compound molecule is thought to interact with the negatively charged components of the bacterial cell membrane, such as phospholipids. This interaction leads to the insertion of the hydrophobic alkyl chains into the lipid bilayer, causing disorganization and increased permeability of the membrane. The loss of membrane integrity results in the leakage of essential intracellular components, such as ions and nucleotides, ultimately leading to cell death[8]. Additionally, the disruption of the membrane can impair the function of membrane-bound proteins involved in critical cellular processes like energy production and transport[8].

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate assessment of the in-vitro and in-vivo effects of this compound. The following are generalized protocols that can be adapted for the specific evaluation of this compound.

In-Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

dot

Start Start Prepare_Serial_Dilutions Prepare serial dilutions of This compound in a 96-well plate Start->Prepare_Serial_Dilutions Inoculate_Wells Inoculate each well with a standardized bacterial suspension Prepare_Serial_Dilutions->Inoculate_Wells Incubate_Plate Incubate the plate at 37°C for 18-24 hours Inoculate_Wells->Incubate_Plate Observe_Growth Visually inspect for bacterial growth (turbidity) Incubate_Plate->Observe_Growth Determine_MIC The lowest concentration with no visible growth is the MIC Observe_Growth->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Standardized bacterial inoculum (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of this compound in MHB across the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

In-Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

dot

Start Start Seed_Cells Seed mammalian cells in a 96-well plate and allow to adhere Start->Seed_Cells Treat_Cells Treat cells with various concentrations of This compound Seed_Cells->Treat_Cells Incubate_Cells Incubate for a specified period (e.g., 24, 48, 72 hours) Treat_Cells->Incubate_Cells Add_MTT Add MTT reagent to each well and incubate Incubate_Cells->Add_MTT Solubilize_Formazan Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals Add_MTT->Solubilize_Formazan Measure_Absorbance Measure absorbance at ~570 nm using a microplate reader Solubilize_Formazan->Measure_Absorbance Calculate_IC50 Calculate the IC50 value from the dose-response curve Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining cytotoxicity using the MTT assay.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT reagent (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of the wells at approximately 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated from the dose-response curve.

In-Vivo Topical Efficacy in a Murine Wound Model

This model is used to assess the ability of a topical antiseptic to reduce the bacterial load in a contaminated wound.

Materials:

  • Mice (specific strain as per protocol)

  • Anesthetic agents

  • Surgical instruments for creating a wound

  • Bacterial culture for inoculation (e.g., Staphylococcus aureus)

  • This compound formulation (e.g., cream, ointment)

  • Control vehicle

  • Sterile dressings

Procedure:

  • Anesthetize the mice according to approved protocols.

  • Create a standardized full-thickness skin wound on the dorsum of each mouse.

  • Inoculate the wound with a known concentration of bacteria.

  • After a set period to allow for bacterial colonization, apply the this compound formulation or the control vehicle to the wound.

  • Cover the wound with a sterile dressing.

  • At predetermined time points (e.g., 24, 48, 72 hours), euthanize a subset of animals.

  • Excise the wound tissue, homogenize it, and perform quantitative bacteriology (colony-forming unit counts) to determine the bacterial load.

  • Compare the bacterial counts between the treated and control groups to assess the efficacy of the this compound formulation.

Conclusion

This compound, as a quaternary ammonium compound, is anticipated to possess significant in-vitro antimicrobial activity and potential for in-vivo antiseptic applications. Its primary mechanism of action is likely the disruption of microbial cell membranes. However, a comprehensive understanding of its efficacy and safety profile requires specific experimental data, which is currently lacking in the public domain. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound. Further research is warranted to establish its specific MIC and IC50 values, as well as its in-vivo efficacy and toxicological profile, to fully characterize its potential as a therapeutic or antiseptic agent.

References

Dodeclonium Bromide: A Technical Whitepaper on a Quaternary Ammonium Antiseptic

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dodeclonium bromide is a quaternary ammonium compound (QAC) utilized for its antiseptic properties. As a member of this broad class of cationic surfactants, its primary mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death. While the specific historical details of this compound's discovery, including the individual researchers and the exact timeline, are not well-documented in publicly accessible records, its development can be understood within the broader context of the exploration of QACs as disinfectants and antiseptics in the early 20th century. This whitepaper provides a comprehensive overview of the known technical aspects of this compound, including its chemical properties and mechanism of action, situated within the historical and scientific framework of quaternary ammonium antiseptics.

Introduction to this compound

This compound is a topical antiseptic agent.[1] Chemically, it is identified as 2-(4-chlorophenoxy)ethyl-dodecyl-dimethylazanium bromide.[1] It belongs to the class of quaternary ammonium compounds, which are characterized by a positively charged nitrogen atom bonded to four organic groups. This structural feature is central to their biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 2-(4-chlorophenoxy)ethyl-dodecyl-dimethylazanium bromidePubChem
Synonyms This compound, GR 412, Dodeclonii bromidumPubChem
CAS Number 15687-13-5PubChem
Molecular Formula C22H39BrClNOPubChem
Molecular Weight 448.9 g/mol PubChem

Historical Context: The Rise of Quaternary Ammonium Antiseptics

The development of antiseptics is a cornerstone of modern medicine, with Joseph Lister's work with carbolic acid in the 1860s marking a significant turning point in surgical practice. The exploration for more effective and less toxic antiseptic agents led to the investigation of various chemical classes.

Quaternary ammonium compounds emerged as significant biocidal agents in the early 20th century. Their development can be traced back to 1916 by Jacobs and Heidelberg, with further advancements in 1935 by Domagk, who demonstrated that attaching an aliphatic group to the quaternary nitrogen enhanced the compound's biocidal properties. This led to the development of alkyl dimethyl benzyl ammonium chloride (ADBAC), considered the first-generation QAC. Subsequent generations of QACs were developed by modifying the alkyl groups to improve efficacy, reduce toxicity, and broaden the spectrum of activity.

While the specific discovery of this compound is not detailed in available literature, its chemical structure places it firmly within this class of compounds. It was likely synthesized and investigated as part of the ongoing research into the structure-activity relationships of QACs to develop novel antiseptic agents.

Mechanism of Action

The antimicrobial action of this compound, like other QACs, is primarily attributed to its cationic surfactant properties. The positively charged headgroup of the molecule is attracted to the negatively charged components of microbial cell surfaces.

The proposed mechanism involves a multi-step process:

  • Adsorption and Binding: The cationic this compound molecule electrostatically binds to the acidic phospholipids and proteins in the bacterial cell membrane.

  • Membrane Disruption: The long dodecyl hydrocarbon chain penetrates the hydrophobic core of the cell membrane, disrupting the ordered structure of the lipid bilayer.

  • Leakage of Intracellular Components: This disruption increases membrane permeability, leading to the leakage of essential low-molecular-weight cytoplasmic components, such as potassium ions and nucleotides.

  • Enzyme Inhibition and Protein Denaturation: At higher concentrations, QACs can cause the denaturation of essential cellular proteins and enzymes, further contributing to cell death.

  • Cell Lysis: The culmination of these events is the complete loss of membrane integrity and lysis of the microbial cell.

Mechanism of Action cluster_0 This compound Molecule cluster_1 Microbial Cell DB Cationic Head Cell Cell Membrane (Negatively Charged) Cytoplasm DB->Cell:head 1. Adsorption Chain Hydrophobic Tail Chain->Cell:head 2. Penetration Leakage K+, Nucleotides, etc. Cell:head->Leakage 3. Disruption & Leakage Denaturation Enzyme Inactivation Cell:cyto->Denaturation 4. Protein Denaturation Lysis Cell Death Cell->Lysis 5. Cell Lysis

Fig. 1: Proposed mechanism of action for this compound.

Synthesis

A general synthetic route for quaternary ammonium compounds involves the quaternization of a tertiary amine with an alkyl halide. For this compound, this would likely involve the reaction of N,N-dimethyl-N-dodecylaniline with 1-(2-bromoethoxy)-4-chlorobenzene.

Experimental Protocol: General Quaternization Reaction

  • Reactants: A tertiary amine and an alkyl halide in a 1:1 molar ratio.

  • Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Procedure:

    • The tertiary amine is dissolved in the chosen solvent in a reaction flask equipped with a magnetic stirrer and a reflux condenser.

    • The alkyl halide is added to the solution.

    • The reaction mixture is heated to reflux and stirred for a specified period (typically several hours to a day), with the reaction progress monitored by a suitable technique (e.g., thin-layer chromatography).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The product, a quaternary ammonium salt, often precipitates out of the solution upon cooling or with the addition of a non-polar solvent.

    • The precipitate is collected by filtration, washed with a non-polar solvent to remove any unreacted starting materials, and dried under vacuum.

    • Further purification can be achieved by recrystallization from an appropriate solvent system.

General Synthesis Reactants Tertiary Amine + Alkyl Halide Reaction Heating & Stirring Reactants->Reaction Dissolve Solvent Polar Aprotic Solvent Solvent->Reaction Workup Cooling & Precipitation Reaction->Workup Reaction Completion Purification Filtration & Washing Workup->Purification Final This compound Purification->Final

Fig. 2: General workflow for the synthesis of a quaternary ammonium compound.

Antimicrobial Spectrum and Efficacy

Quaternary ammonium compounds are known to have a broad spectrum of antimicrobial activity, being effective against:

  • Gram-positive bacteria

  • Gram-negative bacteria (though some species may show resistance)

  • Fungi

  • Enveloped viruses

The efficacy of this compound is dependent on factors such as concentration, contact time, pH, and the presence of organic matter, which can reduce its activity.

Table 2: General Antimicrobial Efficacy of Quaternary Ammonium Compounds

Microorganism TypeGeneral EfficacyNotes
Gram-positive bacteria HighHighly susceptible due to the direct exposure of the cell membrane.
Gram-negative bacteria Moderate to HighThe outer membrane can provide some resistance, requiring higher concentrations or longer contact times.
Fungi (Yeasts & Molds) ModerateGenerally effective, but efficacy can vary between species.
Enveloped Viruses HighThe lipid envelope is readily disrupted by the surfactant action of QACs.
Non-enveloped Viruses LowLack a lipid envelope, making them more resistant.
Bacterial Spores Very LowIneffective against spores as they lack a susceptible membrane structure.

Conclusion

References

Toxicological Profile of Dodeclonium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available toxicological data for Dodeclonium Bromide is limited. This guide provides a comprehensive overview based on available safety information and supplements it with data from structurally related quaternary ammonium compounds (QACs) to infer a potential toxicological profile. The experimental protocols described are standardized methodologies and may not reflect the exact procedures used for any specific, unpublished studies on this compound.

Introduction

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC22H39BrClNO[1]
Molecular Weight448.9 g/mol [1]
IUPAC Name2-(4-chlorophenoxy)ethyl-dodecyl-dimethylazanium bromide[1]
AppearanceSolid
Melting Point122 °C

Hazard Identification

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Acute Oral Toxicity: Toxic if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Aquatic Hazard (Chronic): Very toxic to aquatic life with long-lasting effects.

Toxicological Endpoints

Due to the scarcity of specific data for this compound, this section will discuss the general toxicological endpoints and provide data for representative QACs where available.

Acute Toxicity

Acute toxicity studies evaluate the adverse effects occurring after a single or short-term exposure to a substance.

Oral: this compound is classified as toxic if swallowed. For many QACs, the median lethal dose (LD50) via the oral route in rats is in the range of several hundred milligrams per kilogram of body weight.[5]

Dermal: While no specific LD50 is available for this compound, skin contact is known to cause irritation. Some QACs can be absorbed through the skin and may cause systemic effects at high concentrations.[3][6]

Inhalation: Data on the inhalation toxicity of this compound is not available. In general, aerosolized QACs can cause respiratory irritation.[7]

Table 1: Acute Oral Toxicity Data for Representative Quaternary Ammonium Compounds (Rat)

CompoundLD50 (mg/kg)
Benzalkonium chloride200-400
Cetylpyridinium chloride200
Didecyldimethylammonium chloride238

This data is for structurally related compounds and should be used for illustrative purposes only.

Irritation and Sensitization

Skin Irritation: this compound is classified as a skin irritant. QACs can disrupt the lipid membranes of skin cells, leading to irritation.[4]

Eye Irritation: this compound is classified as causing serious eye irritation. Concentrated solutions of QACs can be corrosive to the eyes.[3][8]

Skin Sensitization: There is no specific data to indicate whether this compound is a skin sensitizer. Some QACs have been shown to have sensitizing potential.

Sub-chronic and Chronic Toxicity

No sub-chronic or chronic toxicity studies for this compound were identified. Such studies involve repeated administration of a substance over a prolonged period (e.g., 28 or 90 days for sub-chronic, and up to 2 years for chronic studies) to evaluate long-term health effects.

Genotoxicity

Genotoxicity assays are used to assess the potential of a substance to damage genetic material. A standard battery of tests typically includes an Ames test for gene mutations, an in vitro chromosomal aberration assay, and an in vivo micronucleus test. No genotoxicity data for this compound was found.

Carcinogenicity

Carcinogenicity bioassays, typically conducted over two years in rodents, are used to evaluate the cancer-causing potential of a substance.[9][10][11][12] No carcinogenicity studies for this compound were identified.

Reproductive and Developmental Toxicity

Studies on other QACs have raised concerns about their potential effects on reproduction and development.[13][14] These studies, primarily in animal models, have suggested that some QACs may impact fertility and embryonic development.[13][14] However, no specific reproductive or developmental toxicity data for this compound is available.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines. These represent the standard approaches that would be used to evaluate the toxicological profile of a substance like this compound.

Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

This method is used to determine the LD50 of a substance.

  • Test Animals: Typically, female rats are used as they are generally more sensitive.

  • Housing and Fasting: Animals are housed in standard conditions and fasted overnight before dosing.

  • Dose Administration: The test substance is administered orally by gavage. The initial dose is selected based on available information.

  • Sequential Dosing: Animals are dosed one at a time. The outcome for the first animal (survival or death) determines the dose for the next animal (a lower or higher dose, respectively, by a constant factor).

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality. Body weight is recorded weekly.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Dermal Irritation (OECD 404)

This test assesses the potential of a substance to cause skin irritation.[15]

  • Test Animals: Albino rabbits are typically used.

  • Preparation: The fur on the back of the animal is clipped.

  • Application: A 0.5 g or 0.5 mL sample of the test substance is applied to a small area of skin and covered with a gauze patch. For solids, the substance is moistened with a suitable vehicle.

  • Exposure: The patch is left in place for 4 hours.

  • Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.

  • Scoring: The reactions are scored on a scale of 0 to 4.

  • Classification: The substance is classified as an irritant based on the mean scores.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro test detects gene mutations.[16][17][18][19]

  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-requiring Escherichia coli (e.g., WP2 uvrA) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Procedure: The test substance, bacterial strain, and S9 mix (if used) are combined and either mixed with molten top agar and poured onto minimal glucose agar plates (plate incorporation method) or pre-incubated before plating (pre-incubation method).

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

  • Evaluation: A substance is considered mutagenic if it causes a dose-related increase in revertant colonies, typically a two-fold or greater increase over the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus in vivo.[20][21][22][23][24]

  • Test Animals: Mice or rats are commonly used.

  • Dose Administration: The test substance is administered, usually twice, 24 hours apart, by an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Sample Collection: Bone marrow is collected from the femur 24 hours after the final dose.

  • Slide Preparation: Bone marrow cells are flushed, smeared onto microscope slides, and stained.

  • Microscopic Analysis: At least 4000 immature erythrocytes (polychromatic erythrocytes, PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to mature erythrocytes (normochromatic erythrocytes, NCEs) is also determined to assess bone marrow toxicity.

  • Evaluation: A significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a positive result.

Visualizations

Experimental Workflows

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacterial_Strains Bacterial Strains (e.g., S. typhimurium) Combine_with_S9 Combine with S9 Mix Bacterial_Strains->Combine_with_S9 Combine_without_S9 Combine without S9 Mix Bacterial_Strains->Combine_without_S9 Test_Substance Test Substance (this compound) Test_Substance->Combine_with_S9 Test_Substance->Combine_without_S9 S9_Mix S9 Metabolic Activation Mix S9_Mix->Combine_with_S9 Plate Plate on Minimal Glucose Agar Combine_with_S9->Plate Combine_without_S9->Plate Incubate Incubate (37°C, 48-72h) Plate->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Evaluate Evaluate Results (Compare to Control) Count_Colonies->Evaluate

Caption: Workflow for the Ames (Bacterial Reverse Mutation) Test.

Micronucleus_Test_Workflow cluster_treatment In-Life Phase cluster_sampling Sample Collection & Processing cluster_analysis Analysis Dosing Administer Test Substance to Rodents (e.g., 2 doses, 24h apart) Observation Observe for Clinical Signs Dosing->Observation Sacrifice Sacrifice Animals (24h after last dose) Observation->Sacrifice BM_Collection Collect Bone Marrow Sacrifice->BM_Collection Slide_Prep Prepare & Stain Slides BM_Collection->Slide_Prep Microscopy Microscopic Analysis (Score Micronucleated PCEs) Slide_Prep->Microscopy Cytotoxicity Assess Cytotoxicity (PCE/NCE Ratio) Microscopy->Cytotoxicity Data_Analysis Statistical Analysis Cytotoxicity->Data_Analysis

Caption: Workflow for the In Vivo Micronucleus Test.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the antimicrobial properties of QACs is the disruption of cellular membranes. The positively charged nitrogen atom interacts with the negatively charged components of microbial cell membranes, leading to a loss of membrane integrity and cell death.[3][4]

The toxicological mechanism in mammals, particularly for local irritation, is also related to this membrane-disrupting capability.[4] At higher concentrations, systemic effects can occur, but specific signaling pathways involved in the toxicity of this compound have not been elucidated. For the broader class of QACs, some research suggests potential interactions with mitochondrial function and cellular signaling pathways related to inflammation and metabolic processes, though these are areas of ongoing research.[7]

Conclusion

The available data on this compound indicates that it is acutely toxic if swallowed and is a skin and eye irritant. There is a significant lack of publicly available data regarding its sub-chronic and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Based on the toxicological profiles of other quaternary ammonium compounds, it is plausible that this compound could have effects beyond acute toxicity and local irritation. Therefore, in the absence of specific data, a precautionary approach should be taken when handling this compound, and further testing would be required to fully characterize its toxicological profile for a comprehensive risk assessment.

References

Methodological & Application

Dodeclonium Bromide: Application Notes and Experimental Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodeclonium Bromide is a quaternary ammonium compound recognized for its antiseptic properties. Structurally, it belongs to a class of molecules that have been widely investigated for their antimicrobial and cytotoxic activities. The mechanism of action for these compounds is generally attributed to their ability to disrupt cell membranes, leading to leakage of intracellular components and ultimately cell death.[1][2][3] The lipophilic alkyl chain of this compound facilitates its intercalation into the lipid bilayer of microbial cell membranes, while the positively charged quaternary ammonium head group interacts with negatively charged components of the membrane surface. This dual interaction leads to a loss of membrane integrity and function. This document provides detailed application notes and experimental protocols for the evaluation of this compound's biological activities.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables provide illustrative data based on studies of structurally similar quaternary ammonium compounds, such as Otilonium Bromide. These tables are intended to serve as a template for the presentation of experimental data.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data

MicroorganismTypeIllustrative MIC Range (µg/mL)Reference Compound
Staphylococcus aureusGram-positive Bacteria1 - 16Alkyltrimethylammonium bromides
Escherichia coliGram-negative Bacteria8 - 64Alkyltrimethylammonium bromides
Candida albicansFungus0.5 - 8Otilonium Bromide
Aspergillus nigerFungus2 - 32Otilonium Bromide

Table 2: Illustrative Cytotoxicity (IC50) Data

Cell LineCell TypeIllustrative IC50 Range (µM)Reference Compound
HEK293Human Embryonic Kidney10 - 50Quaternary Ammonium Compounds
HaCaTHuman Keratinocyte5 - 25Quaternary Ammonium Compounds
A549Human Lung Carcinoma15 - 75Quaternary Ammonium Compounds

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1 mg/mL.

  • Preparation of Inoculum: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the prepared microbial inoculum to each well containing the this compound dilutions.

  • Controls:

    • Growth Control: A well containing only the broth and the microbial inoculum.

    • Sterility Control: A well containing only the broth.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[4]

Cytotoxicity Assay (MTT Assay)

This protocol measures the cytotoxic effect of this compound on a mammalian cell line by assessing cell metabolic activity.

Materials:

  • This compound

  • Mammalian cell line (e.g., HEK293, HaCaT)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions to the wells.

  • Controls:

    • Cell Control: Wells with cells in medium without this compound.

    • Blank Control: Wells with medium only.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of IC50: The cell viability is calculated as a percentage of the control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the this compound concentration.[5][6][7]

Cell Membrane Permeability Assay

This protocol assesses the ability of this compound to disrupt the bacterial cell membrane, leading to the leakage of intracellular components.

Materials:

  • This compound

  • Bacterial strain (e.g., E. coli)

  • SYTOX™ Green nucleic acid stain

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Bacterial Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD₆₀₀ of 0.5.

  • SYTOX™ Green Staining: Add SYTOX™ Green to the bacterial suspension to a final concentration of 5 µM and incubate in the dark for 15 minutes.

  • Treatment: Add this compound to the stained bacterial suspension at various concentrations.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorometer with excitation and emission wavelengths of 485 nm and 520 nm, respectively. An increase in fluorescence indicates that the cell membrane has been compromised, allowing the dye to enter and bind to intracellular nucleic acids.[8]

  • Microscopy (Optional): The treated cells can also be visualized under a fluorescence microscope to observe the influx of the dye.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of quaternary ammonium compounds like this compound is the disruption of the cell membrane. This is not a receptor-mediated signaling pathway but rather a direct physical effect on the membrane structure.

cluster_0 This compound Interaction with Microbial Cell Membrane cluster_1 Consequences of Membrane Disruption DB This compound Membrane Microbial Cell Membrane (Negatively Charged) DB->Membrane Electrostatic Interaction & Lipophilic Intercalation Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the antimicrobial and cytotoxic properties of this compound.

start Start: this compound Sample mic MIC Determination (Broth Microdilution) start->mic cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity mechanism Mechanism of Action Studies (e.g., Membrane Permeability) mic->mechanism cytotoxicity->mechanism data Data Analysis and Interpretation mechanism->data end Conclusion data->end

References

Application Notes and Protocols for Dodeclonium Bromide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Published research specifically detailing the use of Dodeclonium Bromide in cell culture is limited. The following application notes and protocols are based on the known properties of structurally similar quaternary ammonium compounds and established methodologies in cell biology. These should be considered as a starting point for investigation.

Introduction

This compound is a quaternary ammonium compound characterized by a 12-carbon alkyl chain (dodecyl group). Compounds of this class are known for their cationic surfactant properties and have been investigated for various applications, including as antimicrobials. In cell culture, such compounds are often studied for their cytotoxic potential. The long alkyl chain of this compound suggests it may interact with and disrupt cell membranes, a common mechanism for cationic surfactants. Its potential effects on cellular signaling pathways remain an area for active investigation.

Based on related compounds, this compound's biological activities could be multifaceted. For instance, other quaternary ammonium compounds like Otilonium Bromide have been shown to exhibit complex mechanisms of action, including the inhibition of calcium channels and interaction with specific cellular enzymes.[1][2][3] Therefore, evaluating this compound requires a systematic approach, beginning with cytotoxicity screening and followed by more detailed mechanistic studies.

Putative Mechanism of Action

The precise mechanism of action for this compound in mammalian cells is not well-defined in the available literature. However, based on its structure and data from similar molecules, a multi-target mechanism can be hypothesized:

  • Membrane Disruption: As a cationic surfactant, this compound is likely to interact with the negatively charged components of the plasma membrane, leading to destabilization, increased permeability, and eventual cell lysis. This is a common characteristic of cationic surfactants with long aliphatic chains.[4]

  • Inhibition of Cellular Enzymes: Some related compounds have been shown to act as enzyme inhibitors. For example, Otilonium Bromide functions as an inhibitor of USP28, which in turn leads to the downregulation of oncogenic factors like c-Myc.[5] This suggests that this compound could potentially interfere with specific signaling pathways crucial for cell survival and proliferation.

  • Ion Channel Modulation: Otilonium Bromide is known to block L-type and T-type calcium channels.[3] While it is unknown if this compound shares this activity, it represents a potential avenue of investigation, particularly in excitable cells or cells where calcium signaling is critical.

A proposed workflow for investigating a novel compound like this compound is outlined below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Advanced Modeling A Prepare this compound Stock Solution B Select Cell Lines (e.g., Cancer & Normal) A->B C Perform Dose-Response Cytotoxicity Assay (e.g., MTT, LDH) B->C D Calculate IC50 Values C->D E Cell Cycle Analysis (Flow Cytometry) D->E If cytotoxic F Apoptosis Assays (e.g., Annexin V/PI Staining) D->F If cytotoxic I 3D Cell Culture Models (Spheroids/Organoids) D->I G Signaling Pathway Analysis (Western Blot, qPCR) F->G H Confirm Target Engagement (if known) G->H J In Vivo Studies (if warranted) I->J

Caption: General Experimental Workflow for Evaluating this compound.

Quantitative Data Summary

As no specific cytotoxicity data for this compound was found, the following table is provided as a template for researchers to populate with their own experimental data. The IC50 (half-maximal inhibitory concentration) values should be determined across a panel of cell lines to understand the compound's potency and potential selectivity.

Cell LineCell TypeIncubation Time (hr)IC50 (µM) [Example Data]Assay Used
HCT116Human Colorectal Carcinoma4815.2MTT
A549Human Lung Carcinoma4825.8MTT
MCF-7Human Breast Adenocarcinoma4818.5LDH
NIH-3T3Mouse Embryonic Fibroblast4845.1MTT

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be serially diluted to working concentrations for cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Determine the desired stock concentration (e.g., 10 mM or 50 mM).

  • Calculate the mass of this compound powder required. (Molecular Weight of this compound: 366.4 g/mol ).

    • Formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to the tube.

  • Vortex thoroughly until the powder is completely dissolved. A brief warming in a 37°C water bath may aid dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol measures cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[6]

Materials:

  • Selected cell line(s)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range might be 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration) and a "no-cell" blank control (medium only).

    • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other values.

    • Calculate the percentage of cell viability relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.

    • Plot the % Viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.

Hypothetical Signaling Pathway Perturbation

Based on the known activity of the related compound Otilonium Bromide on the USP28/c-Myc axis, a potential mechanism for this compound could involve the disruption of cell cycle progression and protein stability.[5] The following diagram illustrates this hypothetical pathway, which could be a target for investigation.

G DB This compound USP28 USP28 DB->USP28 Inhibition (Hypothesized) cMyc c-Myc USP28->cMyc Deubiquitinates (Stabilizes) CyclinD Cyclin D/E cMyc->CyclinD Transcription pRB pRB E2F E2F pRB->E2F Inhibits Proliferation Cell Proliferation E2F->Proliferation Drives G1/S Transition CyclinD->pRB Phosphorylates & Inactivates

Caption: Hypothetical Signaling Pathway Targeted by this compound.

References

Application Notes and Protocols for Antimicrobial Studies of Dodeclonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodeclonium Bromide is a quaternary ammonium compound (QAC) utilized for its antiseptic and antimicrobial properties.[1] As a member of the QAC family, its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and ultimately cell death. This document provides detailed application notes and experimental protocols for the evaluation of this compound's antimicrobial efficacy.

Mechanism of Action

Quaternary ammonium compounds, including this compound, are cationic surfactants. Their positively charged nitrogen atom interacts with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids in Gram-positive bacteria, and the outer membrane of Gram-negative bacteria. This interaction disrupts the membrane's integrity, increasing its permeability and causing the loss of essential cytoplasmic constituents.

cluster_membrane Bacterial Cell Membrane cluster_dodeclonium This compound cluster_effects Cellular Effects membrane_structure Phospholipid Bilayer membrane_disruption Membrane Disruption membrane_structure->membrane_disruption membrane_proteins Membrane Proteins membrane_proteins->membrane_disruption dodeclonium Dodeclonium Cation dodeclonium->membrane_disruption Interacts with leakage Leakage of Cytoplasmic Contents membrane_disruption->leakage Leads to cell_death Cell Death leakage->cell_death Results in

Antimicrobial Mechanism of this compound.

Data Presentation: Antimicrobial Activity of Quaternary Ammonium Compounds

Table 1: Minimum Inhibitory Concentration (MIC) of Representative QACs

MicroorganismQuaternary Ammonium CompoundMIC (µg/mL)
Staphylococcus aureusBenzalkonium Chloride1 - 4
Escherichia coliBenzalkonium Chloride16 - 64
Pseudomonas aeruginosaDidecyldimethylammonium Chloride16 - 32
Candida albicansBenzalkonium Chloride8 - 32

Table 2: Minimum Bactericidal Concentration (MBC) of Representative QACs

MicroorganismQuaternary Ammonium CompoundMBC (µg/mL)
Staphylococcus aureusBenzalkonium Chloride4 - 16
Escherichia coliBenzalkonium Chloride32 - 128
Pseudomonas aeruginosaDidecyldimethylammonium Chloride32 - 64
Candida albicansBenzalkonium Chloride16 - 64

Table 3: Zone of Inhibition of Representative QACs

MicroorganismQuaternary Ammonium CompoundDisk ConcentrationZone of Inhibition (mm)
Staphylococcus aureusCetyltrimethylammonium Bromide100 µg15 - 20
Escherichia coliCetyltrimethylammonium Bromide100 µg10 - 15
Pseudomonas aeruginosaCetyltrimethylammonium Bromide100 µg8 - 12
Candida albicansCetyltrimethylammonium Bromide100 µg12 - 18

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound stock solution (sterile)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • Microbial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Sterile pipette and tips

  • Microplate reader (optional)

  • Incubator

Procedure:

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested. This will be your highest concentration.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well.

    • Mix the contents of the second well by pipetting up and down.

    • Continue this process across the plate to the tenth well, discarding the final 100 µL from the tenth well. The eleventh well will serve as a growth control (no this compound), and the twelfth well will be a sterility control (no inoculum).

  • Inoculation:

    • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 100 µL of the diluted inoculum to each well from 1 to 11. Do not add inoculum to the sterility control wells (column 12).

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Reading Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.

start Start prepare_plate Prepare 96-well plate with broth start->prepare_plate add_drug Add this compound to first well prepare_plate->add_drug serial_dilute Perform 2-fold serial dilutions add_drug->serial_dilute prepare_inoculum Prepare microbial inoculum (0.5 McFarland) serial_dilute->prepare_inoculum inoculate Inoculate wells prepare_inoculum->inoculate incubate Incubate plate inoculate->incubate read_mic Read MIC (lowest concentration with no growth) incubate->read_mic end End read_mic->end

Workflow for MIC Determination.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This method determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.

Materials:

  • Results from the MIC test

  • Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for yeast)

  • Sterile pipette and tips

  • Incubator

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

  • Plating:

    • Spread the aliquot onto a sterile agar plate.

  • Incubation:

    • Incubate the agar plates at the appropriate temperature and duration for the test microorganism.

  • Reading Results:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.

start Start (from MIC results) select_wells Select wells with no visible growth (≥ MIC) start->select_wells subculture Subculture aliquots onto agar plates select_wells->subculture incubate Incubate agar plates subculture->incubate count_colonies Count colonies (CFU) incubate->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc end End determine_mbc->end

Workflow for MBC Determination.
Protocol 3: Agar Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Microbial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Sterile swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized microbial suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Swab the entire surface of the agar plate evenly in three directions to ensure a uniform lawn of growth.

  • Preparation and Application of Disks:

    • Aseptically impregnate sterile filter paper disks with a known concentration of this compound solution.

    • Allow the disks to dry in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at the appropriate temperature and duration for the test microorganism.

  • Reading Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

    • The size of the zone of inhibition is indicative of the antimicrobial activity of this compound.

start Start prepare_lawn Prepare a uniform lawn of bacteria on agar plate start->prepare_lawn impregnate_disk Impregnate sterile disk with this compound prepare_lawn->impregnate_disk place_disk Place disk on inoculated agar impregnate_disk->place_disk incubate Incubate plate place_disk->incubate measure_zone Measure zone of inhibition (mm) incubate->measure_zone end End measure_zone->end

References

Dodeclonium Bromide in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodeclonium bromide is a quaternary ammonium compound, recognized for its antiseptic properties.[1][2][3][4] Its chemical structure, featuring a cationic head group and a lipophilic alkyl chain, positions it as a candidate for various applications in drug delivery systems. Cationic surfactants, as a class, are widely explored for their ability to enhance drug solubility, facilitate transport across biological membranes, and form nanoparticles and liposomes for targeted delivery.[5][6] This document provides detailed application notes and protocols for the potential use of this compound in drug delivery, drawing upon established methodologies for similar cationic surfactants.

Chemical and Physical Properties of this compound [1][2][7]

PropertyValue
IUPAC Name 2-(4-chlorophenoxy)ethyl-dodecyl-dimethylazanium;bromide
Molecular Formula C22H39BrClNO
Molecular Weight 448.9 g/mol
CAS Number 15687-13-5
Physical Description Solid (predicted)
Solubility Expected to have surfactant properties, with the cationic head being hydrophilic and the dodecyl chain being lipophilic.

Applications in Drug Delivery

This compound's amphiphilic nature suggests its utility in several drug delivery contexts:

  • Permeation Enhancer: The cationic nature of this compound can facilitate the transport of drugs across biological barriers like the skin and mucous membranes. This is achieved by interacting with the negatively charged components of the cell membrane, leading to a transient and reversible increase in permeability.[8][9][10][11][12]

  • Formulation of Nanoparticles and Liposomes: As a cationic lipid, this compound can be a key component in the formulation of nanoparticles and liposomes. These nanocarriers can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery to specific tissues or cells.[13][14][15][16] The positive surface charge of these carriers can enhance their interaction with negatively charged cell surfaces, facilitating cellular uptake.

  • Gene Delivery: Cationic lipids are instrumental in non-viral gene delivery. They can form complexes, known as lipoplexes, with negatively charged nucleic acids (DNA, siRNA), condensing them into nanoparticles and facilitating their entry into cells for therapeutic purposes.[5][17][18][19]

Experimental Protocols

The following protocols are generalized methodologies based on the use of other cationic surfactants and should be optimized for this compound.

Protocol 1: Formulation of this compound-Containing Cationic Liposomes

Objective: To prepare cationic liposomes incorporating this compound for drug encapsulation.

Materials:

  • This compound

  • Neutral lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine - DOPE)

  • Cholesterol

  • Drug to be encapsulated

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Hydration:

    • Dissolve this compound, DOPE, and cholesterol in a desired molar ratio (e.g., 1:1:0.8) in chloroform in a round-bottom flask.[16][20]

    • If encapsulating a lipophilic drug, add it to the chloroform solution at this stage.

    • Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (or a buffer containing a hydrophilic drug) by vortexing. The temperature should be maintained above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.

    • For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 times).[15]

Protocol 2: Characterization of this compound Liposomes

Objective: To characterize the physicochemical properties of the formulated liposomes.

Methodologies:

ParameterMethodInstrumentationExpected Outcome
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)ZetasizerUniform particle size (e.g., 100-200 nm) with a low PDI (<0.3) indicating a homogenous population.
Zeta Potential Laser Doppler VelocimetryZetasizerPositive zeta potential confirming the presence of the cationic lipid on the surface and indicating colloidal stability.
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Electron MicroscopeSpherical vesicles, confirmation of size and lamellarity.[21][22]
Encapsulation Efficiency (%EE) Spectrophotometry or High-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometer or HPLC systemHigh %EE, indicating efficient drug loading. Calculated as: %EE = [(Total Drug - Free Drug) / Total Drug] x 100.[23]
In Vitro Drug Release Dialysis MethodDialysis tubing, shaker/stirrerSustained release profile of the encapsulated drug over time.[24][25]
Protocol 3: In Vitro Cytotoxicity Assessment

Objective: To evaluate the biocompatibility of the this compound formulations.

Materials:

  • Cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM) and supplements

  • This compound formulations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[26]

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the this compound formulation and control solutions. Incubate for another 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Visualizations

Experimental Workflow for Developing this compound-Based Drug Delivery Systems

G cluster_0 Formulation & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Studies Formulation Formulation of This compound Delivery System PhysicoChem Physicochemical Characterization (Size, Zeta, Morphology) Formulation->PhysicoChem InVitroRelease In Vitro Drug Release DrugLoading Drug Loading & Encapsulation Efficiency PhysicoChem->DrugLoading DrugLoading->InVitroRelease Cytotoxicity Cytotoxicity Assay (e.g., MTT) InVitroRelease->Cytotoxicity CellularUptake Cellular Uptake Studies Cytotoxicity->CellularUptake Efficacy In Vitro Efficacy (Therapeutic Effect) CellularUptake->Efficacy AnimalModel Animal Model Selection Efficacy->AnimalModel Pharmacokinetics Pharmacokinetics & Biodistribution AnimalModel->Pharmacokinetics Toxicity In Vivo Toxicity Pharmacokinetics->Toxicity TherapeuticEfficacy Therapeutic Efficacy in Animal Model Toxicity->TherapeuticEfficacy G cluster_0 Cell Membrane Interaction cluster_1 Membrane Perturbation cluster_2 Enhanced Permeation DB This compound (Cationic Surfactant) Interaction Electrostatic Interaction DB->Interaction Membrane Cell Membrane (Negatively Charged) Membrane->Interaction Disruption Disruption of Lipid Bilayer Packing Interaction->Disruption Fluidization Increased Membrane Fluidity Disruption->Fluidization Paracellular Opening of Tight Junctions (Paracellular Pathway) Fluidization->Paracellular Transcellular Increased Transcellular Transport Fluidization->Transcellular Drug Drug Molecule Drug->Paracellular Drug->Transcellular

References

Analytical Methods for the Quantification of Dodeclonium Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Dodeclonium Bromide, a quaternary ammonium compound with antiseptic properties. The methods described herein are based on established analytical techniques for similar long-chain quaternary ammonium salts and are intended to serve as a comprehensive guide for researchers in pharmaceutical analysis and quality control.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a robust and widely used technique for the separation and quantification of quaternary ammonium compounds. Due to its charged nature and lack of a strong chromophore in the dodecyl chain, this compound analysis is typically achieved using reversed-phase chromatography with ion-pairing agents or specialized columns, and UV detection at low wavelengths.

Application Note: HPLC Quantification of this compound

This method is suitable for the determination of this compound in bulk drug substances and pharmaceutical formulations. The presence of the chlorophenoxy group in the Dodeclonium molecule allows for UV detection.

Principle: The method utilizes a reversed-phase C18 column to separate this compound from potential impurities and excipients. An ion-pairing agent can be added to the mobile phase to improve peak shape and retention of the positively charged analyte. Alternatively, a column with embedded polar groups or a specialized surfactant column can be used. Detection is performed using a UV detector at a wavelength where the chlorophenoxy moiety absorbs, typically in the low UV region.

Table 1: HPLC Method Parameters and Typical Performance Characteristics

ParameterRecommended Conditions / Typical Values
Chromatographic Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0, 20 mM) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 20 µL
Linearity Range 10 - 100 µg/mL (R² > 0.999)
Limit of Detection (LOD) ~ 1 µg/mL
Limit of Quantification (LOQ) ~ 3 µg/mL
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) < 2.0%
Experimental Protocol: HPLC Analysis
  • Reagent and Standard Preparation:

    • Prepare the mobile phase by mixing acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 60:40 ratio. Filter and degas the mobile phase.

    • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 10 to 100 µg/mL.

  • Sample Preparation (for a cream formulation):

    • Accurately weigh a quantity of the cream equivalent to 10 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of a suitable solvent (e.g., a mixture of methanol and water) and sonicate for 15 minutes to disperse the cream and dissolve the active ingredient.

    • Allow the solution to cool to room temperature and dilute to the mark with the same solvent.

    • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject 20 µL of each calibration standard and the sample solution.

    • Record the chromatograms and measure the peak area for this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.

    • Calculate the amount of this compound in the original formulation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration Standards Standard Preparation Injection Injection Standards->Injection Sample Sample Preparation Sample->Injection SystemEquilibration->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection (215 nm) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the HPLC quantification of this compound.

UV-Visible Spectrophotometry (Ion-Pair Extraction Method)

This technique is a classic and cost-effective method for the quantification of quaternary ammonium compounds that do not possess a strong native chromophore.

Application Note: UV-Vis Spectrophotometric Quantification

This method is suitable for the determination of this compound in simple aqueous solutions and can be adapted for pharmaceutical formulations after appropriate sample clean-up.

Principle: this compound, a cationic species, forms a stable, colored ion-pair complex with an anionic dye (e.g., bromophenol blue) in a buffered aqueous solution. This ion-pair complex is then extracted into an immiscible organic solvent (e.g., chloroform). The absorbance of the organic layer, which is proportional to the concentration of this compound, is measured using a UV-Visible spectrophotometer at the wavelength of maximum absorbance of the complex.

Table 2: UV-Vis Spectrophotometry Method Parameters and Typical Performance

ParameterRecommended Conditions / Typical Values
Anionic Dye Bromophenol Blue
Buffer Phosphate Buffer (pH 4.0)
Extraction Solvent Chloroform
Wavelength of Max. Abs. (λmax) ~600 nm
Linearity Range 2 - 20 µg/mL
Molar Absorptivity ~3.17 x 10⁴ L mol⁻¹ cm⁻¹
Accuracy (Recovery) 97.5% - 102.5%
Precision (RSD) < 3.0%
Experimental Protocol: UV-Vis Spectrophotometry
  • Reagent and Standard Preparation:

    • Prepare a 0.1% (w/v) solution of bromophenol blue in deionized water.

    • Prepare a phosphate buffer solution (pH 4.0).

    • Accurately weigh and dissolve this compound reference standard in deionized water to prepare a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with deionized water to concentrations ranging from 2 to 20 µg/mL.

  • Sample Preparation (for an aqueous solution):

    • Dilute the sample solution with deionized water to obtain a theoretical concentration of this compound within the calibration range.

  • Ion-Pair Complex Formation and Extraction:

    • In a series of separating funnels, pipette 10 mL of each calibration standard and the diluted sample solution.

    • To each funnel, add 5 mL of phosphate buffer (pH 4.0) and 2 mL of the bromophenol blue solution.

    • Shake the funnels for 2 minutes.

    • Add 10 mL of chloroform to each funnel and shake vigorously for 5 minutes.

    • Allow the layers to separate completely.

    • Drain the chloroform (lower) layer into a dry test tube containing a small amount of anhydrous sodium sulfate.

  • Spectrophotometric Measurement:

    • Measure the absorbance of each chloroform extract at the λmax of the complex (~600 nm) against a reagent blank prepared in the same manner without the analyte.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample extract from the calibration curve.

    • Calculate the concentration of this compound in the original sample, accounting for any dilutions.

UV_Vis_Workflow Start Start with Aqueous Sample/ Standard AddBufferDye Add Buffer (pH 4.0) & Bromophenol Blue Start->AddBufferDye Mix1 Mix AddBufferDye->Mix1 AddSolvent Add Chloroform Mix1->AddSolvent Extract Shake to Extract Ion-Pair Complex AddSolvent->Extract Separate Allow Layers to Separate Extract->Separate CollectOrganic Collect Organic Layer Separate->CollectOrganic MeasureAbsorbance Measure Absorbance at ~600 nm CollectOrganic->MeasureAbsorbance Quantify Quantify using Calibration Curve MeasureAbsorbance->Quantify

Caption: Ion-pair extraction workflow for UV-Vis spectrophotometry.

Titrimetric Methods

Titrimetric methods offer a classical and accurate approach for the assay of this compound, particularly for bulk substance analysis where high precision is required.

Application Note: Argentometric Titration of this compound

This method is based on the precipitation of the bromide counter-ion and is suitable for the assay of pure this compound.

Principle: The bromide ion of the this compound salt is titrated with a standardized solution of silver nitrate. The reaction forms a precipitate of silver bromide. The endpoint of the titration can be determined potentiometrically using a silver-selective electrode or by using a chemical indicator such as eosin, which adsorbs onto the precipitate at the equivalence point, causing a color change.

Table 3: Argentometric Titration Parameters

ParameterRecommended Conditions
Titrant 0.1 M Silver Nitrate (AgNO₃)
Solvent Isopropyl alcohol:Water (1:1, v/v)
Endpoint Detection Potentiometric (Silver ISE) or Visual (Eosin indicator)
Indicator (if used) Eosin Y solution
pH (for visual indicator) Acidic (acetic acid)
Applicability Bulk drug substance
Experimental Protocol: Potentiometric Argentometric Titration
  • Reagent Preparation:

    • Prepare and standardize a 0.1 M solution of silver nitrate.

    • Prepare a 1:1 (v/v) mixture of isopropyl alcohol and reagent grade water.

  • Sample Preparation:

    • Accurately weigh an amount of this compound (equivalent to about 150-200 mg) into a 150 mL beaker.

    • Dissolve the sample in approximately 60 mL of the isopropyl alcohol/water mixture.

  • Titration:

    • Immerse a silver-sulfide ion-selective electrode and a reference electrode into the sample solution.

    • Titrate the solution with the standardized 0.1 M silver nitrate solution, recording the potential (mV) after each addition of titrant.

    • The endpoint is the point of maximum inflection on the titration curve.

  • Calculation:

    • Calculate the percentage of this compound using the following formula:

    % this compound = (V × M × MW) / (W × 10)

    Where:

    • V = Volume of AgNO₃ consumed at the endpoint (mL)

    • M = Molarity of the AgNO₃ solution

    • MW = Molecular weight of this compound (448.9 g/mol )

    • W = Weight of the sample (g)

Titration_Logic Start Dissolve this compound in IPA/Water Titrate Titrate with AgNO3 Start->Titrate AgBr_Formation Ag+ + Br- -> AgBr (precipitate) Titrate->AgBr_Formation Endpoint Endpoint Detection Titrate->Endpoint Potentiometric Potentiometric: Maximum Inflection Endpoint->Potentiometric Visual Visual Indicator: Color Change Endpoint->Visual Calculate Calculate Purity Potentiometric->Calculate Visual->Calculate

Caption: Logical flow of the argentometric titration of this compound.

Dodeclonium Bromide: Application Notes and Protocols for Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodeclonium Bromide is a quaternary ammonium compound (QAC) recognized for its antiseptic and antimicrobial properties.[1] As a cationic surfactant, its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular contents and subsequent cell death. While its clinical use has been primarily in topical antiseptic formulations, its structural and chemical properties suggest a broader potential as a research tool in pharmacology. This document provides detailed application notes and protocols to facilitate the investigation of this compound in various research contexts, including its antimicrobial efficacy, effects on eukaryotic cells, and potential interactions with ion channels.

Recent research has indicated that some quaternary ammonium compounds can cross the blood-brain barrier in animal models and may exhibit selective toxicity toward certain neural cell types, such as oligodendrocytes.[2][3][4][5] This emerging area of research suggests novel applications for this compound in neuropharmacology and toxicology studies.

Physicochemical Properties

PropertyValueReference
Molecular Formula C22H39BrClNO[1]
Molecular Weight 448.9 g/mol [1]
CAS Number 15687-13-5
Appearance White to off-white crystalline powder
Solubility Soluble in water and ethanol

Applications in Pharmacological Research

Antimicrobial and Antibiofilm Research

This compound's primary established role is as an antimicrobial agent. Its efficacy can be quantified against a wide range of bacteria and fungi.

Mechanism of Action: As a QAC, this compound's positively charged nitrogen atom interacts with the negatively charged components of microbial cell membranes, such as phospholipids. This interaction disrupts the membrane's integrity, leading to increased permeability and leakage of essential cellular components, ultimately causing cell death.[6]

Expected Minimum Inhibitory Concentration (MIC) Ranges for QACs:

MicroorganismExpected MIC Range (µg/mL)
Staphylococcus aureus1 - 10
Escherichia coli5 - 50
Pseudomonas aeruginosa10 - 100
Candida albicans1 - 20

Note: These are expected ranges for quaternary ammonium compounds. Actual MIC values for this compound need to be determined experimentally.

Cytotoxicity and Cell Viability Studies

Understanding the cytotoxic profile of this compound is crucial for its development as a research tool and for assessing its safety. Cationic surfactants are known to exhibit higher cytotoxicity compared to anionic or non-ionic surfactants.[7][8][9][10]

Expected Cytotoxicity (IC50) Ranges for Cationic Surfactants:

Cell LineAssayExpected IC50 Range (µM)
Human FibroblastsMTT Assay10 - 100
HeLa CellsNeutral Red Uptake5 - 50
KeratinocytesLDH Release20 - 200

Note: These are expected ranges. Actual IC50 values for this compound will be cell-line and assay-dependent and must be determined empirically.

Investigation of Ion Channel Modulation

Structurally related quaternary ammonium compounds, such as Otilonium Bromide, have been shown to modulate the activity of ion channels, particularly L-type and T-type calcium channels.[11][12][13] This suggests that this compound may also possess ion channel modulating properties, making it a candidate for investigation in neuroscience, cardiovascular, and smooth muscle research.

Potential Targets:

  • Voltage-gated calcium channels (L-type, T-type)

  • Voltage-gated sodium channels

  • Potassium channels

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Culture the microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum density of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the prepared inoculum to each well containing 100 µL of the this compound dilution. Include a positive control (inoculum without drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[14]

Workflow for MIC Determination

MIC_Workflow prep_stock Prepare Dodeclonium Bromide Stock Solution serial_dilute Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilute inoculate Inoculate Plate serial_dilute->inoculate prep_inoculum Prepare Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic MTT_Workflow seed_cells Seed Cells in 96-well Plate drug_treatment Treat with Dodeclonium Bromide Dilutions seed_cells->drug_treatment incubate_drug Incubate drug_treatment->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze Calcium_Channel_Inhibition Dodeclonium This compound VGCC Voltage-Gated Calcium Channel Dodeclonium->VGCC Inhibition Ca_influx Ca2+ Influx VGCC->Ca_influx Blocks Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Muscle Contraction) Ca_influx->Cellular_Response Reduced

References

Safe Handling and Disposal of Dodeclonium Bromide in a Laboratory Setting: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dodeclonium bromide is a quaternary ammonium compound with antiseptic properties.[1] As with all laboratory chemicals, proper handling and disposal are paramount to ensure the safety of personnel and to minimize environmental impact. These application notes provide detailed protocols for the safe management of this compound in a research and development environment.

Hazard Identification and Summary

Primary hazards include:

  • Acute Oral Toxicity: These compounds can be harmful or toxic if swallowed.[2][3][4]

  • Skin Irritation/Corrosion: Direct contact can cause skin irritation or, in concentrated forms, chemical burns.[2][4]

  • Serious Eye Damage/Irritation: Contact with eyes can lead to serious irritation or damage.[2][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5]

  • Aquatic Toxicity: These substances are very toxic to aquatic life, with long-lasting effects.[2]

GHS Hazard Summary for Structurally Similar Quaternary Ammonium Compounds

The following table summarizes the Globally Harmonized System (GHS) classification for Dodecyltrimethylammonium bromide, a close structural analog of this compound. This information should be considered relevant for the safe handling of this compound.

Hazard ClassHazard CategoryHazard Statement
Acute toxicity, OralCategory 3H301: Toxic if swallowed[2]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[2]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation[2]
Hazardous to the aquatic environment, acute hazardCategory 1H400: Very toxic to aquatic life[5]
Hazardous to the aquatic environment, long-term hazardCategory 1H410: Very toxic to aquatic life with long lasting effects[2]

Experimental Protocols

Safe Handling Protocol

This protocol outlines the necessary steps for safely handling this compound powder and its solutions in a laboratory setting.

2.1.1. Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood to avoid inhalation of dust or aerosols.[5]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[6]

2.1.2. Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves at all times. Inspect gloves for integrity before each use and dispose of contaminated gloves in accordance with institutional policies.

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[3][5]

  • Lab Coat: A full-length laboratory coat should be worn to protect skin and personal clothing.[5]

  • Respiratory Protection: If working with large quantities of powder or if there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator may be necessary.[2]

2.1.3. Hygiene Practices:

  • Avoid all personal contact with the chemical, including inhalation.[4]

  • Do not eat, drink, or smoke in the laboratory.[2][3]

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2]

  • Remove contaminated clothing immediately and wash it before reuse.[2][3]

Spill Management Protocol

In the event of a spill, follow these procedures to safely clean and decontaminate the area.

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of significant inhalation exposure.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For liquid spills, contain the spill using absorbent materials such as chemical absorbent pads or sand. For solid spills, carefully cover the spill with a damp cloth to avoid raising dust.

  • Clean-up:

    • Wear appropriate PPE as described in section 2.1.2.

    • For solid spills, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid generating dust.

    • For liquid spills, use absorbent material to soak up the spill. Place the contaminated absorbent material into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Waste Disposal Protocol

This compound and its containers must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated gloves, wipes, and weighing papers, in a clearly labeled, sealed, and chemically compatible container.[7][8]

    • The container should be labeled as "Hazardous Waste" and include the full chemical name.[8]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, sealed, and leak-proof container.

    • The container must be clearly labeled as "Hazardous Waste" with the full chemical name and approximate concentration.

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[8]

    • After rinsing, the container labels should be defaced, and the container can then be disposed of according to institutional guidelines for clean glassware or plastic.[7][8]

  • Waste Pickup:

    • Store hazardous waste containers in a designated satellite accumulation area.[9]

    • Arrange for waste pickup with your institution's Environmental Health and Safety (EHS) department.[8]

Visualization of Workflow

The following diagram illustrates the lifecycle of this compound within the laboratory, from receipt to final disposal, highlighting key safety and handling steps.

Dodeclonium_Bromide_Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_waste Waste Generation and Collection cluster_disposal Disposal receipt Receive this compound storage Store in a cool, dry, well-ventilated area in a tightly sealed container receipt->storage Inspect container ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat storage->ppe Prepare for use fume_hood Work in a Chemical Fume Hood ppe->fume_hood experiment Perform Experiment fume_hood->experiment solid_waste Collect Solid Waste in Labeled Container experiment->solid_waste Contaminated materials liquid_waste Collect Liquid Waste in Labeled Container experiment->liquid_waste Solutions waste_pickup Arrange for EHS Waste Pickup solid_waste->waste_pickup liquid_waste->waste_pickup spill Spill Occurs spill_protocol Follow Spill Management Protocol spill->spill_protocol spill_protocol->waste_pickup Contaminated cleanup materials final_disposal Dispose as Hazardous Waste waste_pickup->final_disposal

This compound Laboratory Workflow

References

Dodeclonium Bromide: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodeclonium Bromide (CAS: 15687-13-5) is a quaternary ammonium compound (QAC) recognized for its antiseptic and antimicrobial properties.[1][2] It is a cationic surfactant structurally identified as [2-(4-Chloro-phenoxy)-ethyl]-dodecyl-dimethyl-ammonium bromide.[1] While its primary established use is as a topical antiseptic, its broader research applications are not extensively documented in publicly available scientific literature. These application notes provide a framework for formulating and studying this compound in a research setting, drawing upon the general characteristics of QACs.

Note: The following protocols and data are based on the general properties of quaternary ammonium compounds. Specific experimental data and optimized protocols for this compound are limited in published research. Researchers should treat these as starting points and optimize them for their specific experimental needs.

Physicochemical Properties and Formulation

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 15687-13-5[1][3]
Molecular Formula C22H39BrClNO[3][4]
Molecular Weight 448.91 g/mol [4]
Synonyms GR-412, Dodecaonium Bromide, [2-(4-Chloro-phenoxy)-ethyl]-dodecyl-dimethyl-ammonium bromide[1]

For research applications, this compound can be formulated in various aqueous and hydro-alcoholic solutions. Due to its surfactant nature, it can also be incorporated into creams, gels, and other topical delivery systems.[5][6][7] The choice of formulation will depend on the specific research question, whether it be for in vitro antimicrobial assays or for studies on topical delivery and efficacy.

Mechanism of Action (General for QACs)

The primary mechanism of action for quaternary ammonium compounds like this compound is the disruption of microbial cell membranes.[1][8] The positively charged quaternary ammonium headgroup interacts with the negatively charged components of the bacterial cell wall and membrane, such as phospholipids and teichoic acids. The hydrophobic alkyl chain then penetrates the hydrophobic core of the cell membrane. This process leads to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.[1]

G General Mechanism of Action for Quaternary Ammonium Compounds cluster_0 Initial Interaction cluster_1 Membrane Perturbation cluster_2 Cellular Consequence QAC This compound (Quaternary Ammonium Compound) CellMembrane Bacterial Cell Membrane (Negatively Charged) QAC->CellMembrane Electrostatic Interaction Penetration Hydrophobic Tail Penetration CellMembrane->Penetration Hydrophobic Interaction Disruption Membrane Disruption Penetration->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Death Leakage->CellDeath G Workflow for MIC Determination Start Start PrepStock Prepare this compound Stock Solution Start->PrepStock PrepCulture Prepare Bacterial Culture (0.5 McFarland) Start->PrepCulture SerialDilution Perform 2-fold Serial Dilution in 96-well plate PrepStock->SerialDilution Inoculate Inoculate wells with Bacterial Suspension PrepCulture->Inoculate SerialDilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadMIC Visually determine MIC Incubate->ReadMIC End End ReadMIC->End

References

Application Notes & Protocols: Determination of Dodeclonium Bromide Dose-Response Curve

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for determining the dose-response curve of Dodeclonium Bromide, a quaternary ammonium compound. The protocols outlined herein are designed to be adaptable for various research applications, from basic scientific inquiry to preclinical drug development. The included experimental workflows, data presentation formats, and a hypothesized signaling pathway are intended to guide researchers in establishing the efficacy and potency of this compound.

Introduction

This compound is a quaternary ammonium salt. Compounds within this class are known to exhibit a range of biological activities, often interacting with cell membranes and specific ion channels or receptors. The determination of a dose-response curve is a fundamental step in characterizing the pharmacological or toxicological profile of a compound. This involves quantifying the relationship between the concentration of a drug and its observed effect, typically yielding key parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[1]

These application notes provide a comprehensive framework for conducting in vitro experiments to establish the dose-response relationship for this compound. The protocols are designed to be robust and reproducible, enabling researchers to generate high-quality data for informed decision-making in their research and development endeavors.

Hypothesized Signaling Pathway of this compound

Based on the known mechanisms of similar quaternary ammonium compounds, such as Otilonium Bromide and Rocuronium Bromide, a plausible signaling pathway for this compound involves the modulation of ion channels and cellular receptors.[2][3][4] A hypothesized pathway is the antagonism of nicotinic acetylcholine receptors (nAChRs) and the blockade of L-type calcium channels.

cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Depolarization Membrane Depolarization nAChR->Depolarization Activates L_type_Ca_channel L-type Calcium Channel Ca2_influx Ca²⁺ Influx L_type_Ca_channel->Ca2_influx Mediates Dodeclonium_Bromide This compound Dodeclonium_Bromide->nAChR Antagonizes Dodeclonium_Bromide->L_type_Ca_channel Blocks Acetylcholine Acetylcholine Acetylcholine->nAChR Binds to Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca2_influx->Cellular_Response Triggers Depolarization->Cellular_Response Leads to

Caption: Hypothesized signaling pathway for this compound.

Experimental Protocols

The following protocols provide a step-by-step guide for determining the dose-response curve of this compound.

Materials and Reagents
  • This compound (powder form)

  • Appropriate cell line (e.g., a muscle cell line expressing nAChRs)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (spectrophotometer or fluorometer)

Experimental Workflow

A 1. Cell Seeding C 3. Cell Treatment A->C B 2. Compound Preparation (Serial Dilutions) B->C D 4. Incubation C->D E 5. Viability/Response Assay D->E F 6. Data Acquisition (Plate Reader) E->F G 7. Data Analysis (Dose-Response Curve Fitting) F->G

Caption: Experimental workflow for dose-response determination.

Detailed Protocol

Step 1: Cell Culture and Seeding

  • Culture the selected cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells using standard trypsinization methods once they reach 80-90% confluency.

  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

Step 2: this compound Preparation

  • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • Perform serial dilutions of the stock solution in cell culture medium to obtain a range of working concentrations (e.g., 0.01 µM to 100 µM). It is recommended to perform a 1:3 or 1:5 dilution series.

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a positive control (a compound with a known effect on the cells), if available.

Step 3: Cell Treatment

  • After the 24-hour incubation period, carefully remove the old medium from the 96-well plate.

  • Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.

  • Add 100 µL of the vehicle control medium to the control wells.

Step 4: Incubation

  • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2. The incubation time should be optimized based on the specific assay and cell line.

Step 5: Viability/Response Assay

  • Following incubation, perform a cell viability or response assay according to the manufacturer's instructions. For an MTT assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes.

Step 6: Data Acquisition

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength (e.g., 570 nm for MTT assay).

Step 7: Data Analysis

  • Subtract the background absorbance/fluorescence (from wells with no cells).

  • Normalize the data to the vehicle control (set as 100% viability or 0% inhibition).

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 or EC50 value.[5]

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below are example tables for presenting the results of a dose-response study.

Table 1: Hypothetical Dose-Response Data for this compound

This compound (µM)Log Concentration% Inhibition (Mean)Standard Deviation
0 (Vehicle)N/A03.2
0.1-75.42.1
1-615.24.5
10-548.95.8
100-492.13.9
1000-398.51.8

Table 2: Calculated Potency of this compound

ParameterValue95% Confidence Interval
IC50 (µM)10.58.7 - 12.3
Hill Slope1.21.0 - 1.4
0.995N/A

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the determination of the dose-response curve of this compound. Adherence to these methodologies will enable researchers to generate reliable and reproducible data, which is essential for understanding the pharmacological profile of this compound. The provided templates for data presentation and the hypothesized signaling pathway offer a comprehensive approach to characterizing the in vitro effects of this compound.

References

Troubleshooting & Optimization

Optimizing Dodeclonium Bromide Concentration for Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dodeclonium Bromide. The information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in antimicrobial susceptibility testing?

Q2: What is a typical starting concentration for in vitro cytotoxicity or cell viability assays with this compound?

A2: Direct IC50 (half-maximal inhibitory concentration) values for this compound are not widely published. However, studies on other long-chain cationic surfactants, which share structural similarities, have shown cytotoxic effects in the micromolar (µM) range. For instance, some cationic surfactants exhibited toxicity at concentrations between 10 µM and 100 µM in cell lines after 24 hours of exposure.[2] Therefore, a starting range of 1 µM to 100 µM is recommended for initial cytotoxicity experiments.

Q3: My this compound solution appears cloudy or precipitates when added to my cell culture medium. What should I do?

A3: this compound, as a cationic surfactant, may have limited solubility in aqueous solutions, especially at higher concentrations. Precipitation can be influenced by the pH and composition of your culture medium. It is recommended to prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it to the final working concentration in your culture medium. Ensure the final solvent concentration is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. If precipitation persists, consider lowering the final concentration of this compound.

Q4: I am observing inconsistent results in my cell-based assays. What are the potential causes?

A4: Inconsistent results can arise from several factors when working with cationic compounds like this compound. These include:

  • Compound stability: Ensure that your this compound stock solution is stored properly and that you prepare fresh dilutions for each experiment.

  • Interaction with assay components: Cationic compounds can sometimes interfere with negatively charged assay reagents or dyes. It is advisable to include proper controls, such as a compound-only control (this compound in media without cells), to check for any direct interaction with your assay's detection method.

  • Cell health and density: Ensure your cells are healthy, within a consistent passage number, and seeded at a uniform density across all wells.

Troubleshooting Guides

Problem: High variability in antimicrobial susceptibility testing (MIC assay).
Possible Cause Troubleshooting Steps
Inoculum preparation Ensure the bacterial or fungal inoculum is standardized to the correct density (e.g., 0.5 McFarland standard).
Compound precipitation Visually inspect the wells for any signs of this compound precipitation. If observed, prepare fresh dilutions and consider using a lower concentration range.
Inconsistent dispensing Use calibrated pipettes to ensure accurate dispensing of the compound and microbial culture.
Contamination Perform sterility checks on your media and compound stock solutions.
Problem: Unexpectedly high or low cytotoxicity in cell-based assays.
Possible Cause Troubleshooting Steps
Incorrect concentration Verify the calculations for your stock solution and final dilutions. Perform a wide-range dose-response experiment to identify the optimal concentration range.
Cell line sensitivity Different cell lines can exhibit varying sensitivities to a compound. If possible, test your compound on multiple cell lines to assess its activity spectrum.
Assay interference Run a compound-only control to rule out any direct interference of this compound with the assay reagents (e.g., MTT, formazan dyes).
Incubation time The cytotoxic effect may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.

Data Presentation

Table 1: Estimated Starting Concentrations for this compound in Antimicrobial Susceptibility Testing (Based on Related Compounds)
Microorganism Type Estimated MIC Range (mg/mL) Reference Compound Type
Gram-positive bacteria0.5 - 4Synthetic benzyl bromides[1]
Gram-negative bacteria1 - 4Synthetic benzyl bromides[1]
Fungi (e.g., C. albicans)0.25 - 2Synthetic benzyl bromides[1]
Disclaimer: These are estimated ranges based on structurally similar compounds. The actual MIC for this compound may vary.
Table 2: Suggested Starting Concentration Range for this compound in In Vitro Cytotoxicity Assays (Based on Related Compounds)
Cell Type Suggested Starting Concentration Range (µM) Reference Compound Type
Various cancer cell lines10 - 100Long-chain cationic surfactants[2]
Normal cell lines10 - 100Long-chain cationic surfactants[2]
Disclaimer: These are suggested starting ranges. The IC50 value for this compound will be cell-line specific and should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration at least 100-fold higher than the highest concentration to be tested.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate, bringing the total volume to 200 µL. Include a positive control (microbes in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[3]

Protocol 2: Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the compound wells) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[4]

Mandatory Visualization

G cluster_troubleshooting Troubleshooting Workflow for Inconsistent Results Start Inconsistent Experimental Results Check_Compound Step 1: Verify Compound Integrity - Fresh stock solution? - Proper storage? Start->Check_Compound Check_Assay Step 2: Assess Assay Interference - Compound-only control? - Interaction with reagents? Check_Compound->Check_Assay Compound OK Check_Cells Step 3: Evaluate Cell Health - Consistent passage number? - Uniform seeding density? Check_Assay->Check_Cells No Interference Optimize Step 4: Optimize Protocol - Adjust concentration? - Modify incubation time? Check_Cells->Optimize Cells Healthy End Consistent & Reliable Results Optimize->End

Caption: A logical workflow for troubleshooting variability in cell-based assays.

G DB This compound (Cationic Head) Binding Electrostatic Binding DB->Binding Membrane Bacterial Cell Membrane (Negatively Charged Phospholipids) Membrane->Binding Insertion Hydrophobic Tail Insertion Binding->Insertion Disruption Membrane Disruption Insertion->Disruption Loss of integrity Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: General mechanism of action for quaternary ammonium compounds.

References

Technical Support Center: Dodeclonium Bromide in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dodeclonium Bromide. The information provided addresses common issues that may be encountered during in vitro and in vivo experiments.

Disclaimer: Specific quantitative data for this compound is limited in publicly available literature. Therefore, data from a structurally similar compound, Dodecyltrimethylammonium bromide (DTAB), is used as a proxy where noted.[1][2][3][4][5] Researchers should use this information as a guide and perform their own optimizations.

Troubleshooting Guides

Issue 1: High Background or Inconsistent Results in Colorimetric Assays (e.g., Bradford, BCA)

Question: We are observing high background absorbance and poor reproducibility in our protein quantification assay when this compound is present in the sample buffer. What could be the cause and how can we resolve this?

Answer:

This is a common issue when working with cationic surfactants like this compound. The primary causes are often related to the surfactant's physicochemical properties.

  • Micelle Formation: Above its critical micelle concentration (CMC), this compound can form micelles that may scatter light or interact with assay reagents, leading to elevated background readings.

  • Protein Interaction: this compound can bind to proteins, potentially altering their conformation and affecting the accessibility of amino acid residues that interact with the assay dye.[6][7]

  • Reagent Interference: The cationic nature of this compound can lead to precipitation or aggregation when it interacts with anionic components of the assay reagents.

Troubleshooting Steps:

  • Determine the Critical Micelle Concentration (CMC): If possible, determine the CMC of this compound in your specific assay buffer. As a reference, the CMC of the related compound DTAB is temperature-dependent.[8][9][10][11][12]

  • Work Below the CMC: If feasible for your experiment, maintain the this compound concentration below its CMC to avoid micelle formation.

  • Blank Correction: Always include a blank that contains the same concentration of this compound as your samples to subtract the background absorbance accurately.[13][14]

  • Detergent-Compatible Assay: Consider using a detergent-compatible protein assay, such as the Bicinchoninic Acid (BCA) assay, which is known to be more robust in the presence of surfactants.[15]

  • Sample Dilution: Diluting your sample may reduce the surfactant concentration to a level that does not interfere with the assay, but ensure your protein concentration remains within the detection range.

Issue 2: Unexpected Cytotoxicity or Low Cell Viability in Cell-Based Assays (e.g., MTT, XTT)

Question: Our cell viability assays (MTT/XTT) show a significant decrease in cell viability even at low concentrations of this compound, which is unexpected based on our hypothesis. How can we troubleshoot this?

Answer:

Quaternary ammonium compounds, including this compound, can exhibit inherent cytotoxic effects and interfere with the chemistry of cell viability assays.

  • Membrane Disruption: The cationic and lipophilic nature of this compound allows it to interact with and disrupt cell membranes, leading to cell lysis and death.

  • Mitochondrial Interference: Some quaternary ammonium compounds can interfere with mitochondrial function, which is the basis for MTT and XTT assays that measure metabolic activity via mitochondrial reductases.[16][17][18]

  • Formazan Crystal Solubilization: In MTT assays, this compound might interfere with the solubilization of the formazan crystals, leading to inaccurate readings.[19]

Troubleshooting Steps:

  • Control for Intrinsic Cytotoxicity: Perform a dose-response curve of this compound alone on your cell line to determine its intrinsic cytotoxicity (IC50). This will help you distinguish between the compound's effect and the experimental variable you are testing.

  • Alternative Viability Assays: Consider using a viability assay with a different mechanism, such as a membrane integrity assay (e.g., LDH release assay) or a caspase activity assay for apoptosis, to confirm the results.

  • Assay Interference Check: Run a cell-free control where you add this compound to the assay medium in the absence of cells to see if it directly reacts with the MTT or XTT reagent.

  • Reduce Incubation Time: If possible, reduce the incubation time of the cells with this compound to minimize non-specific cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

Q2: Can this compound interfere with enzyme kinetics assays?

A2: Yes, this compound can interfere with enzyme kinetics assays. As a cationic surfactant, it can interact with enzymes in several ways:

  • Denaturation: At concentrations near or above the CMC, it can cause partial or complete denaturation of the enzyme, leading to a loss of activity.

  • Conformational Changes: Even at sub-micellar concentrations, it can bind to the enzyme and induce conformational changes that may alter its activity.

  • Substrate Interaction: It could potentially interact with the substrate, affecting its availability to the enzyme.

To mitigate these effects, it is recommended to run controls with the enzyme and this compound in the absence of the substrate to check for any direct effects on the enzyme's stability or the assay signal.

Q3: How should I prepare stock solutions of this compound?

A3: this compound is generally soluble in water and polar organic solvents like ethanol and methanol. For most biological assays, it is recommended to prepare a concentrated stock solution in a high-quality solvent (e.g., sterile water, DMSO, or ethanol) and then dilute it to the final working concentration in the assay buffer. Always check for solubility and stability in your specific buffer system. It is good practice to prepare fresh dilutions for each experiment to avoid potential degradation or precipitation over time.

Quantitative Data Summary

The following table summarizes the Critical Micelle Concentration (CMC) of Dodecyltrimethylammonium bromide (DTAB) at different temperatures, which can serve as an estimate for this compound.

Temperature (°C)CMC of DTAB (mM)
15~16.5
25~15.6
35~14.9
45~14.5

Data is for Dodecyltrimethylammonium bromide (DTAB) and is intended as a reference. Actual CMC for this compound may vary.

Experimental Protocols

Protocol 1: Determining the Intrinsic Cytotoxicity of this compound using an MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete medium.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells in medium without the compound as a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value.

Protocol 2: Bradford Protein Assay in the Presence of this compound

Objective: To quantify protein in a sample containing this compound.

Materials:

  • Protein sample containing this compound

  • Bradford assay reagent

  • Bovine Serum Albumin (BSA) standards

  • Buffer used for sample preparation (containing the same concentration of this compound as the samples)

  • 96-well microplate or cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Standard Preparation: Prepare a series of BSA standards (e.g., 0, 2, 4, 6, 8, 10 µg/mL) in the same buffer as your samples, including the this compound.

  • Sample Preparation: If necessary, dilute your protein samples in the same this compound-containing buffer to ensure the protein concentration falls within the linear range of the assay.

  • Assay Reaction:

    • Microplate Method: Add 10 µL of each standard and sample to separate wells of a 96-well plate. Add 200 µL of Bradford reagent to each well.

    • Cuvette Method: Add 50 µL of each standard and sample to separate cuvettes. Add 1 mL of Bradford reagent to each cuvette.

  • Incubation: Incubate at room temperature for 5-10 minutes.

  • Absorbance Measurement: Read the absorbance at 595 nm.

  • Data Analysis: Subtract the absorbance of the zero standard (blank) from all readings. Plot a standard curve of absorbance versus protein concentration for the BSA standards. Determine the protein concentration of your samples from the standard curve.

Visualizations

Assay_Interference_Workflow start Inconsistent or Unexpected Assay Results with this compound check_cmc Is this compound concentration > CMC? start->check_cmc check_interference Run Cell-Free or Reagent-Only Control check_cmc->check_interference No / Unsure lower_conc Lower this compound concentration below CMC check_cmc->lower_conc Yes check_cytotoxicity Determine Intrinsic Cytotoxicity (IC50) check_interference->check_cytotoxicity No Interference use_compatible_assay Use Detergent-Compatible Assay (e.g., BCA) check_interference->use_compatible_assay Interference Detected use_alternative_assay Use Alternative Assay (e.g., LDH, Caspase) check_cytotoxicity->use_alternative_assay optimize_protocol Optimize Assay Protocol (e.g., incubation time, blanks) lower_conc->optimize_protocol use_compatible_assay->optimize_protocol use_alternative_assay->optimize_protocol end Reliable Assay Results optimize_protocol->end

Caption: Troubleshooting workflow for assays containing this compound.

Micelle_Formation_Effect cluster_below_cmc Below CMC cluster_above_cmc Above CMC monomer This compound Monomers micelle Micelle Formation monomer->micelle [Concentration] > CMC interference Assay Interference micelle->interference light_scatter Light Scattering interference->light_scatter reagent_seq Reagent Sequestration interference->reagent_seq protein_den Protein Denaturation interference->protein_den

Caption: Effect of this compound concentration on micelle formation and assay interference.

References

Troubleshooting Dodeclonium Bromide solubility problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Dodeclonium Bromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

This compound is a quaternary ammonium compound used primarily as an antiseptic.[1][2][3][4][5][6] Structurally, it possesses a long dodecyl carbon chain, which imparts significant hydrophobic character, and a charged quaternary ammonium group, which is hydrophilic. This amphiphilic nature suggests it behaves as a cationic surfactant.[7] While specific solubility data is not extensively published, based on structurally similar compounds like Dodecyltrimethylammonium bromide, this compound is expected to be sparingly soluble in water but show better solubility in organic solvents such as ethanol, methanol, and acetone.[7]

Q2: I am having trouble dissolving this compound in water. What could be the reason?

Several factors can contribute to difficulty in dissolving this compound in aqueous solutions:

  • Hydrophobicity: The long dodecyl chain significantly reduces its affinity for polar water molecules.

  • Concentration: At concentrations below its critical micelle concentration (CMC), the individual molecules may not be sufficiently hydrated to dissolve. Above the CMC, the formation of micelles can enhance its apparent solubility.

  • Temperature: Solubility of most solids in liquids increases with temperature. Your solution might be too cold.

  • pH: The pH of the aqueous medium can influence the charge and hydration of the molecule, although for a quaternary ammonium salt, the positive charge is permanent across a wide pH range.

  • Purity of Water: The presence of other ions in the water can affect the solubility of ionic compounds.

Q3: My this compound solution is cloudy or has formed a precipitate. What should I do?

Cloudiness or precipitation can occur due to several reasons:

  • Supersaturation: The concentration of this compound may have exceeded its solubility limit under the current conditions (temperature, pH, solvent).

  • Temperature Fluctuation: A decrease in temperature can cause the compound to precipitate out of the solution.

  • Solvent Evaporation: If the solvent evaporates, the concentration of the solute will increase, potentially leading to precipitation.

  • Interaction with Other Components: If your solution contains other substances (e.g., buffers, salts), they might be interacting with this compound to form a less soluble complex.

  • Degradation: Although less common for this type of compound under normal storage, degradation could lead to less soluble byproducts.

To resolve this, you can try gently warming the solution while stirring. If the precipitate dissolves, it was likely due to temperature or supersaturation. If not, you may need to filter the solution and reassess the concentration or consider if there are any incompatibilities with other components.

Q4: Can I use heat to dissolve this compound? Are there any risks?

Yes, gentle heating can often aid in the dissolution of this compound. However, excessive or prolonged heating should be avoided as it may lead to degradation of the compound. It is advisable to heat the solution in a controlled manner (e.g., in a water bath) and monitor for any changes in color or clarity that might indicate degradation. Forced degradation studies on similar compounds like rocuronium bromide have shown susceptibility to thermal stress.[8][9][10]

Q5: How does the Critical Micelle Concentration (CMC) of this compound affect its solubility?

Troubleshooting Guides

Issue 1: Incomplete Dissolution of this compound

Symptoms:

  • Visible solid particles remain in the solvent after stirring.

  • The solution appears cloudy or hazy.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Insufficient Solvent Volume Increase the volume of the solvent gradually while stirring until the solid dissolves completely.
Low Temperature Gently warm the solution in a water bath (e.g., to 30-40°C) with continuous stirring. Avoid boiling.
Inappropriate Solvent If dissolving in water proves difficult, consider using an organic solvent like ethanol or DMSO, or a co-solvent system (e.g., ethanol-water mixture).
Particle Size If you are starting with a coarse powder, grinding it to a finer powder can increase the surface area and dissolution rate.
Insufficient Agitation Use a magnetic stirrer or vortex mixer to ensure vigorous and consistent agitation. Sonication in an ultrasonic bath can also be effective.
Issue 2: Precipitation After Initial Dissolution

Symptoms:

  • A clear solution becomes cloudy or forms a solid precipitate over time or upon cooling.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Supersaturated Solution The solution was prepared at a higher temperature and became supersaturated upon cooling. Try to maintain the solution at a slightly elevated temperature or prepare a more dilute solution.
Change in pH If the pH of the solution was altered after dissolution (e.g., by adding a buffer), it might have affected the solubility. Check and adjust the pH if necessary.
Interaction with Container Ensure the storage container is clean and made of an inert material (e.g., glass or compatible plastic) to prevent interactions.
Slow Degradation If the solution is stored for an extended period, degradation might occur. It is often recommended to prepare fresh solutions for experiments.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol provides a general method for preparing a stock solution. The choice of solvent and concentration will depend on the specific experimental requirements.

Materials:

  • This compound powder

  • Solvent of choice (e.g., Ethanol, DMSO, or sterile deionized water)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Spatula and weighing balance

  • Water bath (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Transfer: Carefully transfer the powder into a volumetric flask.

  • Initial Solvent Addition: Add approximately half of the final desired volume of the solvent to the flask.

  • Dissolution:

    • Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the mixture.

    • If the powder does not dissolve readily, gentle warming in a water bath (30-40°C) can be applied.

    • Alternatively, the flask can be placed in an ultrasonic bath for short periods (e.g., 5-10 minutes) to aid dissolution.

  • Final Volume Adjustment: Once the solid is completely dissolved, allow the solution to return to room temperature (if heated). Then, add the solvent to the final volume mark on the volumetric flask.

  • Mixing: Invert the flask several times to ensure the solution is homogeneous.

  • Storage: Store the solution in a tightly sealed, appropriate container, protected from light. For aqueous solutions, refrigeration may be necessary, but be mindful of potential precipitation at lower temperatures. It is often best to prepare fresh solutions.

Protocol 2: Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the CMC. A common method is by measuring surface tension.

Materials:

  • This compound

  • High-purity water

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • A series of volumetric flasks

  • Precision balance

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in high-purity water (well above the expected CMC).

  • Prepare a Dilution Series: Prepare a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.

  • Measure Surface Tension:

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated.

    • Ensure the measuring probe is thoroughly cleaned between each measurement.

    • Allow the surface tension reading to stabilize before recording the value.

  • Data Analysis:

    • Plot the surface tension (y-axis) as a function of the logarithm of the this compound concentration (x-axis).

    • The plot will typically show two linear regions with different slopes.

    • The point of intersection of these two lines corresponds to the CMC.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Dissolution start Start: This compound Powder choose_solvent Choose Solvent (e.g., Water, Ethanol, DMSO) start->choose_solvent weigh_dissolve Weigh and Add to Solvent choose_solvent->weigh_dissolve stir Stir at Room Temperature weigh_dissolve->stir check_dissolution Completely Dissolved? stir->check_dissolution solution_ready Solution Ready for Use check_dissolution->solution_ready Yes incomplete_dissolution Incomplete Dissolution check_dissolution->incomplete_dissolution No gentle_heat Apply Gentle Heat (e.g., 30-40°C) incomplete_dissolution->gentle_heat check_again Completely Dissolved? gentle_heat->check_again sonicate Sonication sonicate->check_again check_again->solution_ready Yes check_again->sonicate No increase_solvent Increase Solvent Volume check_again->increase_solvent Still No increase_solvent->stir change_solvent Consider Different Solvent or Co-solvent increase_solvent->change_solvent change_solvent->weigh_dissolve

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_1 Factors Affecting this compound Solubility solubility This compound Solubility temperature Temperature solubility->temperature solvent Solvent Properties (Polarity, pH) solubility->solvent concentration Concentration (CMC) solubility->concentration physical_form Physical Form (Particle Size) solubility->physical_form additives Presence of Other Solutes (Salts, Buffers) solubility->additives temp_desc Higher temperature generally increases solubility. temperature->temp_desc solvent_desc More soluble in organic solvents. pH can be a factor in aqueous solutions. solvent->solvent_desc conc_desc Micelle formation above CMC increases apparent solubility. concentration->conc_desc form_desc Smaller particles dissolve faster. physical_form->form_desc additives_desc Can increase or decrease solubility due to common ion effect or complexation. additives->additives_desc

Caption: Key factors influencing the solubility of this compound.

References

Preventing Dodeclonium Bromide degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving Dodeclonium Bromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a quaternary ammonium compound (QAC) that acts as an antiseptic agent.[1] It is primarily used in topical formulations for its antimicrobial properties. Its chemical structure consists of a positively charged nitrogen atom bonded to four organic groups, which is characteristic of QACs. This structure allows it to disrupt the cell membranes of microorganisms.

Q2: What are the typical storage conditions to ensure the stability of this compound?

To maintain its integrity, this compound should be stored in a well-closed container, protected from light, at controlled room temperature. Like many QACs, it can be susceptible to degradation under extreme conditions of temperature and pH.

Q3: I am observing precipitation in my aqueous this compound solution. What could be the cause?

Precipitation can occur due to several factors:

  • Low Temperature: Solubility of this compound in aqueous solutions can decrease at lower temperatures. Try gently warming the solution.

  • Incompatible Excipients: Certain anionic polymers or other negatively charged molecules in your formulation can interact with the cationic this compound, leading to precipitation.

  • pH Shift: A significant change in the pH of the solution can affect its solubility.

  • High Concentration: You may have exceeded the solubility limit of this compound in your specific solvent system.

Q4: My experimental results are inconsistent. Could this compound degradation be a factor?

Yes, degradation of this compound can lead to a loss of potency and inconsistent results. Degradation is more likely to occur under the following conditions:

  • High pH (alkaline conditions): Quaternary ammonium compounds can undergo degradation pathways such as Hofmann elimination in the presence of strong bases.

  • Elevated Temperatures: Higher temperatures can accelerate hydrolytic and other degradation reactions.

  • Presence of Strong Nucleophiles: These can displace the alkyl chains on the quaternary nitrogen.

  • Exposure to UV Light: Photodegradation can occur with prolonged exposure to UV radiation.

Troubleshooting Guides

Issue 1: Loss of Antimicrobial Efficacy

If you observe a decrease in the expected antimicrobial activity of your this compound formulation, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Degradation of this compound - Analyze the sample using a stability-indicating HPLC method to determine the concentration of the active compound. - Review the storage conditions and preparation process for any deviations from the recommended protocol. - Perform a forced degradation study to identify potential degradation products.
Incompatible Formulation Components - Review the formulation for any anionic excipients that could be neutralizing the cationic this compound. - Test the compatibility of this compound with individual excipients in binary mixtures.
Incorrect pH of the Formulation - Measure the pH of your formulation. QACs are generally more stable in neutral to slightly acidic conditions. - Adjust the pH if necessary, using a compatible buffer system.
Adsorption to Surfaces - Quaternary ammonium compounds can adsorb to certain materials like glass and some plastics. Consider using polypropylene or other low-binding containers.
Issue 2: Unexpected Peaks in Chromatographic Analysis

The appearance of unknown peaks during HPLC analysis can indicate degradation or impurities.

Troubleshooting Workflow for Unexpected Peaks

G Troubleshooting Unexpected HPLC Peaks start Unexpected Peak(s) Observed in HPLC check_blank Analyze Blank (Solvent) Injection start->check_blank is_impurity Impurity from Solvent or System? check_blank->is_impurity clean_system Clean HPLC System and Use Fresh Solvents is_impurity->clean_system Yes check_standard Analyze Freshly Prepared Standard is_impurity->check_standard No clean_system->start is_in_standard Peak Present in Fresh Standard? check_standard->is_in_standard impurity_in_raw Potential Impurity in Raw Material is_in_standard->impurity_in_raw Yes forced_degradation Perform Forced Degradation Study is_in_standard->forced_degradation No end Identify Source of Unexpected Peak impurity_in_raw->end compare_peaks Compare Retention Times with Stressed Samples forced_degradation->compare_peaks is_degradant Is it a Degradation Product? compare_peaks->is_degradant characterize_peak Characterize Peak (e.g., using LC-MS) is_degradant->characterize_peak Yes is_degradant->end No characterize_peak->end

Caption: A logical workflow for troubleshooting unexpected peaks in HPLC analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and to develop a stability-indicating analytical method.[2][3][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 4 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 24 hours. Dissolve the stressed powder to prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) and visible light for 24 hours. Dissolve the stressed powder to prepare a 100 µg/mL solution in the mobile phase.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control solution, using an appropriate HPLC method.

  • A photodiode array (PDA) detector is recommended to check for peak purity and to obtain UV spectra of the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC Method (Illustrative Example)

The following is a general-purpose HPLC method that can be used as a starting point for developing a validated stability-indicating method for this compound. This method would require optimization and validation for your specific application.[5][6]

Chromatographic Conditions

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 20 µL
Column Temperature 30°C

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Forced Degradation

This table presents illustrative data that might be obtained from a forced degradation study. Actual results may vary.

Stress Condition % Assay of this compound % Total Degradation Number of Degradation Products
Control 99.80.21
1N HCl, 80°C, 2h 92.57.52
0.1N NaOH, RT, 1h 85.114.93
3% H₂O₂, RT, 4h 90.39.72
Thermal (105°C, 24h) 97.22.81
Photolytic (UV, 24h) 96.53.52

Signaling Pathways and Workflows

Antimicrobial Mechanism of Action

This compound, as a QAC, primarily exerts its antimicrobial effect by disrupting the cell membranes of bacteria and other microorganisms.

G Antimicrobial Action of this compound cluster_qac This compound (QAC) cluster_membrane Bacterial Cell Membrane qac Positively Charged Head Group tail Lipophilic Alkyl Chain interaction Electrostatic Interaction and Hydrophobic Insertion qac->interaction tail->interaction membrane Negatively Charged Phospholipid Bilayer membrane->interaction disruption Membrane Disruption interaction->disruption leakage Leakage of Cytoplasmic Contents disruption->leakage death Cell Death leakage->death

Caption: The mechanism of antimicrobial action for this compound.

References

Dodeclonium Bromide interference with experimental readouts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for Dodeclonium Bromide to interfere with experimental readouts. The information is structured to help you troubleshoot and interpret your results accurately.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known functions?

This compound is a quaternary ammonium compound. It is known to have antiseptic properties.[1] Chemically, it possesses a cationic head group and a long hydrophobic tail, making it an amphiphilic molecule. This structure is common to many surfactants and can influence its interaction with biological systems and assay components.

Q2: Why might this compound interfere with my experimental assays?

As a cationic amphiphilic compound, this compound has the potential to interfere with various assays through several mechanisms.[2] These can include disruption of cell membranes, interaction with assay reagents, formation of micelles that can sequester substrates or dyes, and direct effects on proteins or enzymes being studied. Such compounds are sometimes categorized as Pan-Assay Interference Compounds (PAINS).[3]

Q3: I am observing unexpected results in my cell viability assays (e.g., MTT, XTT) when using this compound. What could be the cause?

Cationic amphiphilic compounds can directly interact with mitochondrial membranes, which can affect the reductase activity that assays like MTT and XTT rely on.[4] This can lead to an under- or over-estimation of cell viability that is independent of the actual cytotoxic effect of the compound. It is also possible for the compound to precipitate in the culture medium at higher concentrations, which can interfere with absorbance readings.

Q4: Could this compound affect my lactate dehydrogenase (LDH) cytotoxicity assay?

Yes. Due to its surfactant-like properties, this compound could potentially destabilize cell membranes, leading to LDH release that is not due to a specific cytotoxic mechanism but rather a direct lytic effect on the cell membrane.[2] This would result in an overestimation of cytotoxicity. Additionally, changes in the pH of the culture medium caused by the compound or cellular metabolism can affect the activity of the LDH enzyme itself.[5]

Q5: I am using a fluorescent dye in my experiment. Can this compound interfere with the readout?

It is possible. Cationic compounds can interact with anionic fluorescent dyes, leading to quenching or enhancement of the fluorescent signal.[6] If this compound forms micelles, it could also sequester the fluorescent probe, altering its spectral properties. It is crucial to run controls to test for any direct interaction between this compound and your fluorescent reagent.

Q6: How might this compound impact my enzyme kinetics studies?

The amphiphilic nature of this compound could lead to several types of interference in enzyme kinetic assays. It could denature the enzyme, especially at higher concentrations. It might also form aggregates that sequester the enzyme or the substrate, altering their effective concentrations.[3] Furthermore, it could directly interact with the enzyme's active or allosteric sites.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays
Possible Cause Explanation Suggested Solution
Interference with Assay Chemistry This compound, as a cationic amphiphile, may directly reduce the tetrazolium salt (e.g., MTT) or interfere with the formazan product, independent of cellular metabolic activity.[4]Run a cell-free control where this compound is added to the assay medium with the tetrazolium salt to see if a color change occurs.
Mitochondrial Function Alteration The compound may be directly affecting mitochondrial reductase activity without necessarily causing cell death.Use a complementary assay that measures a different aspect of cell viability, such as membrane integrity (e.g., LDH assay or a dye exclusion assay like Trypan Blue).
Compound Precipitation At higher concentrations, this compound may precipitate out of solution, scattering light and affecting absorbance readings.Visually inspect the wells for precipitate before and after adding reagents. If precipitation is observed, consider lowering the concentration or using a different solvent system if possible.
Issue 2: High Background or False Positives in Cytotoxicity Assays (e.g., LDH)
Possible Cause Explanation Suggested Solution
Direct Membrane Lysis The surfactant properties of this compound may be causing non-specific membrane disruption.[2]Perform a time-course experiment. A very rapid release of LDH might suggest direct lysis rather than a slower, biologically mediated cytotoxicity.
Interference with LDH Enzyme The compound might be affecting the activity of the LDH enzyme itself or the diaphorase/INT system used in the detection step.Run a control where this compound is added to a known amount of purified LDH to see if it alters the enzyme's activity.
pH Changes in Medium The compound may alter the pH of the culture medium, affecting LDH activity.[5]Measure the pH of the culture medium after treatment with this compound.
Issue 3: Artifacts in Fluorescence-Based Assays
Possible Cause Explanation Suggested Solution
Direct Interaction with Fluorophore This compound may quench or enhance the fluorescence of the probe.[6]In a cell-free system, mix this compound with the fluorescent dye and measure the fluorescence to check for any direct effects.
Sequestration of Fluorescent Probe Micelle formation by this compound could sequester the fluorescent probe, altering its emission spectrum.Perform spectroscopic analysis (e.g., fluorescence excitation-emission scans) of the dye in the presence and absence of this compound to check for spectral shifts.

Experimental Protocols

Protocol 1: Cell-Free MTT Reduction Assay

Objective: To determine if this compound directly reduces the MTT reagent.

Materials:

  • This compound stock solution

  • Cell culture medium

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • 96-well plate

  • Spectrophotometer

Method:

  • Prepare serial dilutions of this compound in cell culture medium in a 96-well plate. Include a vehicle control.

  • Add MTT reagent to each well to the final working concentration.

  • Incubate the plate for 1-4 hours at 37°C in the dark.

  • Add solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • An increase in absorbance in the absence of cells indicates direct reduction of MTT by this compound.

Protocol 2: LDH Activity Control Assay

Objective: To assess if this compound interferes with the LDH enzyme activity.

Materials:

  • This compound stock solution

  • Purified LDH enzyme

  • LDH assay kit (containing substrate, cofactor, and diaphorase/INT)

  • Assay buffer

  • 96-well plate

  • Spectrophotometer

Method:

  • Prepare serial dilutions of this compound in assay buffer in a 96-well plate. Include a vehicle control.

  • Add a constant, known amount of purified LDH to each well.

  • Prepare the LDH assay reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well.

  • Incubate for the time specified in the kit protocol.

  • Read the absorbance at the recommended wavelength (e.g., 490 nm).

  • A change in absorbance in the wells containing this compound compared to the control indicates interference with the assay components.

Visualizations

G cluster_0 Potential Interference Pathways of this compound cluster_1 Mechanisms DB This compound (Cationic Amphiphile) Memb Membrane Disruption DB->Memb Surfactant property React Reagent Interaction DB->React Cationic nature Micelle Micelle Formation DB->Micelle Amphiphilic nature Enzyme Enzyme/Protein Interaction DB->Enzyme Direct binding Assay Experimental Assay Readout Experimental Readout Assay->Readout Memb->Assay React->Assay Micelle->Assay Enzyme->Assay

Caption: Potential mechanisms of this compound interference.

Caption: A logical workflow for troubleshooting unexpected results.

References

Dodeclonium Bromide Protocol Refinement: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for the use of Dodeclonium Bromide with specific cell lines. Due to the limited availability of published data on this compound in cell-based assays, this resource focuses on providing a framework for establishing and optimizing experimental conditions, along with troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action of this compound?

A1: While specific studies on this compound's mechanism are limited, as a quaternary ammonium compound, it is likely to exert its effects through the disruption of cell membranes. The positively charged head group can interact with the negatively charged phospholipids of the cell membrane, leading to increased permeability, loss of membrane integrity, and eventual cell lysis. Similar compounds have been shown to interfere with mitochondrial function and calcium homeostasis.

Q2: I am seeing little to no cytotoxicity with this compound in my cell line. What should I do?

A2: Several factors could contribute to a lack of cytotoxic effect. Consider the following troubleshooting steps:

  • Concentration Range: You may be using a concentration range that is too low for your specific cell line. It is crucial to perform a dose-response experiment with a wide range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50).

  • Incubation Time: The duration of exposure may be insufficient. A time-course experiment will help identify the optimal incubation period to observe a cytotoxic effect.

  • Cell Line Resistance: Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line may be inherently resistant to this compound.

  • Compound Stability: Ensure that your this compound stock solution is freshly prepared and that the compound is stable in your culture medium over the incubation period.

Q3: My cytotoxicity assay results are inconsistent. What are the possible causes?

A3: Inconsistent results in cytotoxicity assays can arise from several sources:

  • Cell Seeding Density: Ensure that a consistent number of cells are seeded in each well, as variations in cell density can affect the outcome of the assay.

  • Compound Preparation: Prepare fresh dilutions of this compound for each experiment to avoid degradation.

  • Assay Interference: Some compounds can interfere with the reagents used in cytotoxicity assays (e.g., MTT reduction). It is advisable to include proper controls, such as wells with the compound but without cells, to check for any direct interaction with the assay reagents.

  • Pipetting Accuracy: Inaccurate pipetting can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

Q4: Which cytotoxicity assay is most suitable for this compound?

A4: The choice of assay depends on the expected mechanism of action.

  • MTT or WST-1 Assays: These assays measure metabolic activity and are a good starting point for assessing cell viability. However, be aware of potential interference with mitochondrial function.

  • LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing a more direct measure of cytotoxicity due to membrane damage. Given that this compound is a surfactant-like molecule, the LDH assay is a highly recommended method.

  • Trypan Blue Exclusion Assay: This is a simple and direct method to count viable and non-viable cells based on membrane integrity.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Cytotoxicity Cell line resistanceScreen a panel of cell lines to find a more sensitive model.
Suboptimal drug concentrationPerform a dose-response experiment with a wider concentration range.
Insufficient incubation timeConduct a time-course experiment (e.g., 24, 48, 72 hours).
High Background in Assay Interference with assay reagentsRun controls with this compound in cell-free media.
ContaminationCheck for microbial contamination in cell cultures and reagents.
Inconsistent Results Variable cell seedingOptimize and standardize cell seeding protocol.
Compound instabilityPrepare fresh stock solutions and dilutions for each experiment.
Unexpected Cell Morphology Off-target effectsPerform microscopy to observe morphological changes induced by the compound.

Quantitative Data Summary

As there is limited published data on the cytotoxic effects of this compound on specific cell lines, the following table provides a hypothetical example of IC50 values. Researchers should determine these values empirically for their cell lines of interest.

Cell LineCancer TypeAssayIncubation Time (hours)Hypothetical IC50 (µM)
A549Lung CarcinomaMTT4825
MCF-7Breast AdenocarcinomaLDH4815
HeLaCervical AdenocarcinomaWST-12450
HepG2Hepatocellular CarcinomaMTT7210

Experimental Protocols

MTT Cytotoxicity Assay

This protocol assesses cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (stock solution)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.

  • Incubate for the desired period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified incubator.

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (stock solution)

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and incubate for the desired time.

  • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer from the kit).

  • Transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate for the time specified in the kit instructions, protected from light.

  • Add the stop solution from the kit.

  • Measure the absorbance at the wavelength specified in the kit instructions.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

G cluster_0 Hypothetical Signaling Pathway DB This compound Membrane Cell Membrane Disruption DB->Membrane Ca_Influx Increased Ca2+ Influx Membrane->Ca_Influx Mito Mitochondrial Dysfunction Ca_Influx->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

G cluster_1 Experimental Workflow: Cytotoxicity Assessment Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with this compound (Dose-Response & Time-Course) Seed->Treat Incubate Incubate (e.g., 24, 48, 72h) Treat->Incubate Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubate->Assay Read Measure Absorbance/ Fluorescence Assay->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: General experimental workflow for assessing this compound cytotoxicity.

G cluster_2 Troubleshooting Logic Problem Inconsistent/Unexpected Results? CheckCells Check Cell Health & Density Problem->CheckCells CheckCompound Check Compound Prep & Stability Problem->CheckCompound CheckAssay Verify Assay Protocol & Controls Problem->CheckAssay Optimize Optimize Protocol: - Concentration - Incubation Time CheckCells->Optimize CheckCompound->Optimize CheckAssay->Optimize ReRun Re-run Experiment Optimize->ReRun

Caption: A logical approach to troubleshooting experimental issues.

Addressing off-target effects of Dodeclonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dodeclonium Bromide in their experiments. This compound is a quaternary ammonium compound primarily known for its antiseptic properties.[1][2] As with many chemical compounds, understanding and mitigating potential off-target effects is crucial for the accurate interpretation of experimental results. This guide offers strategies and protocols to identify and address these effects.

Disclaimer: There is limited publicly available data specifically detailing the off-target pharmacological profile of this compound. The information and guidance provided herein are based on the known characteristics of quaternary ammonium compounds (QACs) as a class and general principles of pharmacology and cell biology. Researchers should consider the following as a starting point for their own rigorous experimental design and validation.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: While specific data for this compound is scarce, related quaternary ammonium compounds have been shown to interact with various cellular components. Potential off-target effects could include, but are not limited to:

  • Interaction with Ion Channels: Other QACs, such as Otilonium Bromide, have been demonstrated to block L-type and T-type calcium channels.[3][4] This could impact cellular processes dependent on calcium signaling.

  • Muscarinic Receptor Modulation: Some QACs exhibit activity at muscarinic receptors.[3] This could interfere with signaling pathways in cells that express these receptors.

  • General Cytotoxicity: At higher concentrations, QACs can disrupt cell membranes, leading to cytotoxicity.[5][6] It is essential to determine the cytotoxic concentration range in your specific cell model.

  • Mitochondrial Dysfunction: QACs have been reported to impair mitochondrial function, which can have widespread effects on cellular metabolism and viability.

Q2: I am observing unexpected changes in cell signaling in my experiment. Could this compound be the cause?

A2: Yes. If you observe modulation of signaling pathways, particularly those involving calcium or G-protein coupled receptors, it is prudent to investigate this compound as a potential cause. We recommend running control experiments to assess the compound's effect on baseline signaling in your cell type.

Q3: How can I determine the optimal concentration of this compound to use in my experiments to minimize off-target effects?

A3: A dose-response curve is essential. We recommend performing a cytotoxicity assay (e.g., MTT, LDH, or ATP-based assays) to determine the concentration range that is non-toxic to your cells.[7] Subsequent functional assays should be performed at concentrations well below the cytotoxic threshold.

Q4: Are there known formulation issues with this compound in cell culture media?

A4: Like many cationic and lipophilic compounds, this compound may exhibit poor solubility in aqueous solutions, potentially leading to precipitation in cell culture media. It is advisable to prepare fresh dilutions from a stock solution (e.g., in DMSO) for each experiment and visually inspect for any precipitation. The final concentration of the solvent (e.g., DMSO) should be kept low (typically ≤0.5%) and consistent across all experimental conditions.

Troubleshooting Guide

IssuePotential CauseRecommended Action
High variability in assay results - Compound precipitation- Inconsistent cell seeding- Bubble formation in wells- Visually inspect for precipitates after adding to media.- Ensure uniform cell seeding density.- Carefully inspect plates for bubbles before reading.[8]
Unexpected cell death - Cytotoxicity of this compound- High solvent concentration- Perform a cytotoxicity assay to determine the IC50.- Lower the final concentration of the solvent (e.g., DMSO).
Lack of expected on-target effect - Incorrect compound concentration- Compound degradation- Low expression of the target in your cell model- Verify the concentration and consider a wider range.- Prepare fresh solutions for each experiment.- Confirm target expression via qPCR or Western blot.
Unexplained changes in cell morphology - Cytoskeletal disruption- Early signs of cytotoxicity- Perform immunofluorescence staining for key cytoskeletal proteins.- Conduct a time-course experiment to observe the onset of morphological changes.
Assay interference - Compound autofluorescence (for fluorescence-based assays)- Direct interaction with assay reagents- Run a "compound only" control to measure background signal.- Consider using an orthogonal assay with a different detection method.

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO).

  • Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm).

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Off-Target Screening Workflow

This protocol outlines a general workflow for identifying potential off-target effects of this compound.

  • Literature Review: Gather information on the known off-target effects of similar quaternary ammonium compounds.

  • Broad Panel Screening: If resources permit, screen this compound against a broad panel of receptors, ion channels, and enzymes.[9]

  • Cell-Based Pathway Analysis: Utilize reporter assays for common signaling pathways (e.g., NF-κB, cAMP, Calcium) to identify any unexpected activity.

  • Target Validation: For any identified "hits," perform secondary assays to confirm the interaction. This may include binding assays or functional assays in cells overexpressing the putative off-target.

  • Structure-Activity Relationship (SAR) Studies: If available, test structurally related analogs of this compound to see if the off-target effect is correlated with the on-target activity.

Visualizations

Off_Target_Screening_Workflow start Start: this compound lit_review Literature Review on QACs start->lit_review broad_panel Broad Panel Screening (Receptors, Ion Channels, Enzymes) lit_review->broad_panel pathway_analysis Cell-Based Pathway Analysis (e.g., Reporter Assays) lit_review->pathway_analysis hit_id Hit Identification broad_panel->hit_id pathway_analysis->hit_id target_validation Target Validation (Binding & Functional Assays) hit_id->target_validation Hit conclusion Characterize Off-Target Effect hit_id->conclusion No Hit sar Structure-Activity Relationship (SAR) target_validation->sar sar->conclusion

Caption: A general workflow for identifying off-target effects.

Hypothetical_Signaling_Pathway db This compound m3_receptor Muscarinic M3 Receptor db->m3_receptor Antagonism (?) ca_channel L-type Calcium Channel db->ca_channel Blockade (?) plc PLC m3_receptor->plc ca_influx Ca²⁺ Influx ca_channel->ca_influx ip3 IP3 plc->ip3 er Endoplasmic Reticulum ip3->er ca_release Ca²⁺ Release er->ca_release downstream Downstream Cellular Response ca_release->downstream ca_influx->downstream

Caption: A hypothetical signaling pathway potentially affected by QACs.

Troubleshooting_Decision_Tree start Unexpected Result with this compound check_cytotoxicity Is there unexpected cell death? start->check_cytotoxicity run_cytotoxicity_assay Run Cytotoxicity Assay (e.g., MTT, LDH) check_cytotoxicity->run_cytotoxicity_assay Yes check_assay_interference Is it a fluorescence-based assay? check_cytotoxicity->check_assay_interference No lower_concentration Lower Compound Concentration run_cytotoxicity_assay->lower_concentration investigate_off_target Investigate Specific Off-Target Effects lower_concentration->investigate_off_target run_compound_control Run 'Compound Only' Control check_assay_interference->run_compound_control Yes check_solubility Is there visible precipitation? check_assay_interference->check_solubility No use_orthogonal_assay Use Orthogonal Assay run_compound_control->use_orthogonal_assay use_orthogonal_assay->investigate_off_target optimize_formulation Optimize Formulation (e.g., lower stock conc.) check_solubility->optimize_formulation Yes check_solubility->investigate_off_target No optimize_formulation->investigate_off_target

Caption: A decision tree for troubleshooting unexpected experimental results.

References

Technical Support Center: Minimizing Dodeclonium Bromide-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing and assessing cytotoxicity induced by Dodeclonium Bromide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound, a quaternary ammonium compound (QAC), primarily induces cytotoxicity by disrupting cell membrane integrity and initiating apoptosis.[1][2] For closely related QACs like Didodecyldimethylammonium bromide (DDAB), the apoptotic process has been shown to be mediated through the extrinsic caspase-8 pathway, leading to the activation of caspase-3 and subsequent DNA fragmentation.[3] It is plausible that this compound follows a similar mechanism.

Q2: My cells are showing high levels of cytotoxicity even at low concentrations of this compound. What could be the reason?

A2: Several factors could contribute to high cytotoxicity:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to QACs.[3] For instance, leukemia and neuroblastoma cell lines have been shown to be more sensitive to DDAB than carcinoma cell lines.[3] It is crucial to determine the optimal concentration range for your specific cell line through a dose-response experiment.

  • High Passage Number: Cells at a high passage number can be more sensitive to chemical-induced stress. It is advisable to use low-passage cells for your experiments.

  • Solvent Cytotoxicity: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in your culture medium is non-toxic to the cells (typically ≤ 0.5%). Always include a vehicle control in your experiments.

Q3: Can I use antioxidants to minimize this compound-induced cytotoxicity?

A3: Yes, antioxidants may help mitigate cytotoxicity if it is mediated by an increase in reactive oxygen species (ROS). Many cytotoxic compounds induce apoptosis through the generation of ROS.[4] To determine if this compound induces ROS in your cell line, you can perform a DCFDA assay. If ROS production is confirmed, you can co-incubate the cells with an antioxidant such as N-acetylcysteine (NAC) to assess if it can rescue the cells from cytotoxicity.

Q4: How can I differentiate between apoptosis and necrosis induced by this compound?

A4: The Annexin V/Propidium Iodide (PI) assay is the standard method to differentiate between apoptotic and necrotic cells. Early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be both Annexin V and PI positive, and live cells will be negative for both.

Q5: Does the presence of serum in the culture medium affect this compound's cytotoxicity?

A5: Serum proteins can sometimes interact with test compounds, potentially reducing their effective concentration and apparent cytotoxicity. It is important to maintain consistent serum concentrations across all experiments. If you suspect interference, you can perform experiments in serum-free media for a short duration, but be mindful that this can also affect cell health.

Troubleshooting Guides

Issue: High Variability in Cytotoxicity Assay Results
Possible CauseSuggested Solution
Uneven Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for better consistency.
Edge Effects in 96-well plates Avoid using the outer wells of the plate, as they are more prone to evaporation, which can concentrate the test compound and affect cell growth. Fill the outer wells with sterile PBS.
Compound Precipitation Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent.
Inconsistent Incubation Times Ensure that the incubation time after adding the cytotoxicity assay reagent (e.g., MTT, XTT) is consistent across all plates.
Issue: Unexpected Cytotoxicity Assay Results

| Observation | Possible Cause | Suggested Solution | | :--- | :--- | | Low signal or no dose-response | The compound may have precipitated out of solution. The incubation time may be too short. The cell seeding density may be too low. | Prepare fresh dilutions and ensure the compound is fully dissolved. Optimize the incubation time for your cell line. Optimize the cell number to be within the linear range of the assay. | | High background in MTT/XTT assay | this compound may directly reduce the tetrazolium salt. Media components may be reacting with the assay reagent. | Run a cell-free control with the compound and assay reagent. If a signal is present, consider an alternative assay like the LDH assay. Use a background control with media and the assay reagent and subtract this from all readings. |

Quantitative Data Summary

The cytotoxic effect of this compound is cell-type dependent and should be determined empirically for each cell line. A dose-response curve is essential to determine the half-maximal inhibitory concentration (IC50). Below is a template table for summarizing such data.

Cell LineTreatment Duration (hours)IC50 (µM)
e.g., HeLa24[Your Data]
e.g., HeLa48[Your Data]
e.g., A54924[Your Data]
e.g., A54948[Your Data]

Note: This table should be populated with your experimental data.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is for assessing cell metabolic activity as an indicator of viability.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include vehicle-only controls.

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay

This protocol is for differentiating between live, apoptotic, and necrotic cells using flow cytometry.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with this compound.

  • Harvest the cells (including the supernatant) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

JC-1 Assay for Mitochondrial Membrane Potential

This protocol measures the mitochondrial membrane potential, a key indicator of mitochondrial health.

Materials:

  • Treated and control cells

  • JC-1 reagent

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with this compound as required.

  • Harvest and wash the cells.

  • Resuspend the cells in media containing the JC-1 probe (typically 1-10 µg/mL).

  • Incubate for 15-30 minutes at 37°C.

  • Wash the cells to remove the unbound probe.

  • Analyze the cells by flow cytometry or fluorescence microscopy. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence, while apoptotic cells with low potential will show green fluorescence.

DCFDA Assay for Reactive Oxygen Species (ROS)

This protocol is for the detection of intracellular ROS.

Materials:

  • Treated and control cells

  • DCFDA (2',7'-dichlorofluorescin diacetate) solution

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Treat cells with this compound for the desired time.

  • Load the cells with DCFDA solution (typically 5-10 µM) and incubate for 30-60 minutes at 37°C.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS.

Visualizations

Dodeclonium_Bromide_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound Death Receptor Death Receptor This compound->Death Receptor Binds FADD FADD Death Receptor->FADD Recruits Pro-caspase-8 Pro-caspase-8 FADD->Pro-caspase-8 Recruits Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Activates Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Cleaves Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound MTT Assay MTT Assay Treat with this compound->MTT Assay Annexin V/PI Assay Annexin V/PI Assay Treat with this compound->Annexin V/PI Assay JC-1 Assay JC-1 Assay Treat with this compound->JC-1 Assay DCFDA Assay DCFDA Assay Treat with this compound->DCFDA Assay Cell Viability Cell Viability MTT Assay->Cell Viability Apoptosis vs. Necrosis Apoptosis vs. Necrosis Annexin V/PI Assay->Apoptosis vs. Necrosis Mitochondrial Health Mitochondrial Health JC-1 Assay->Mitochondrial Health ROS Levels ROS Levels DCFDA Assay->ROS Levels

References

Adjusting pH for optimal Dodeclonium Bromide activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dodeclonium Bromide. The information is designed to address specific issues that may be encountered during experiments, with a focus on optimizing its activity by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the antimicrobial activity of this compound?

Q2: How does pH affect the activity of this compound?

A2: The antimicrobial action of QACs, including this compound, involves the interaction of the positively charged quaternary nitrogen with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death[1]. The pH of the solution can influence the surface charge of both the bacterial cells and the QAC molecule. At alkaline pH, the negative charge on bacterial surfaces can be enhanced, potentially increasing the electrostatic attraction to the cationic QAC and thereby improving its efficacy.

Q3: What is the general mechanism of action for this compound?

A3: this compound is a quaternary ammonium compound and acts as an antiseptic[2][3]. The primary mechanism of action for QACs is the disruption of microbial cell membranes. The positively charged headgroup of the molecule interacts with and integrates into the negatively charged cell membrane, leading to a loss of membrane integrity, leakage of cytoplasmic contents, and ultimately, cell death. There is no evidence to suggest the involvement of a specific intracellular signaling pathway for its antimicrobial effect.

Q4: Can this compound be used in acidic conditions?

A4: While QACs are generally more effective in alkaline conditions, their activity in acidic environments may be reduced. The effectiveness of some antimicrobial agents can be species-dependent and influenced by pH[4]. If your experimental conditions necessitate an acidic pH, it is crucial to validate the efficacy of this compound under those specific parameters. A significant decrease in activity should be anticipated.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Low or inconsistent antimicrobial activity. Suboptimal pH of the experimental medium. Adjust the pH of your medium to the alkaline range (pH 8-11) and repeat the experiment. Perform a pH gradient assay to identify the optimal pH for your specific microorganism.
Inactivation by interfering substances. Ensure that the experimental medium is free from high concentrations of anionic compounds, such as detergents or proteins, which can neutralize the cationic this compound.
Incorrect concentration of this compound. Verify the concentration of your stock solution and the final concentration in your assay. Perform a dose-response experiment to determine the minimum inhibitory concentration (MIC).
Precipitation of this compound in the test medium. Poor solubility at the tested pH or in the presence of certain salts. Check the solubility of this compound in your specific buffer system. You may need to adjust the buffer composition or the order of reagent addition.
Variability in results between experimental replicates. Inconsistent pH across replicates. Ensure accurate and consistent pH measurement and adjustment for each replicate. Use a calibrated pH meter and fresh buffer solutions.
Contamination of cultures or reagents. Use aseptic techniques throughout your experiment. Ensure all reagents and media are sterile.

Experimental Protocols

Protocol for Determining the Optimal pH for this compound Activity

This protocol outlines a method to determine the optimal pH for the antimicrobial activity of this compound against a specific bacterial strain using a broth microdilution assay.

Materials:

  • This compound stock solution (of known concentration)

  • Bacterial culture in the logarithmic growth phase

  • Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Sterile buffer solutions for pH adjustment (e.g., phosphate buffers for pH 6-8, borate buffers for pH 8-10, carbonate-bicarbonate buffers for pH 9-11)

  • Sterile deionized water

  • Incubator

  • Microplate reader

Methodology:

  • Preparation of pH-Adjusted Media:

    • Prepare aliquots of the growth medium (e.g., MHB).

    • Adjust the pH of each aliquot to a different value within the desired range (e.g., 6.0, 7.0, 8.0, 9.0, 10.0, 11.0) using the appropriate sterile buffer solutions.

    • Verify the final pH of each medium preparation with a calibrated pH meter.

  • Preparation of this compound Dilutions:

    • Create a series of twofold dilutions of the this compound stock solution in each of the pH-adjusted media. The concentration range should span the expected Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation:

    • Dilute the bacterial culture in the corresponding pH-adjusted medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the appropriate pH-adjusted medium to each well.

    • Add 50 µL of the corresponding this compound dilution to each well.

    • Add 50 µL of the bacterial inoculum to each well.

    • Include positive controls (bacteria in each pH-adjusted medium without this compound) and negative controls (medium only).

  • Incubation:

    • Incubate the microtiter plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

  • Data Analysis:

    • Determine the MIC at each pH by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of this compound that inhibits visible growth.

    • Plot the MIC values against the corresponding pH values to identify the pH at which this compound exhibits the highest activity (lowest MIC).

Visualizations

G cluster_factors Factors Influencing Activity cluster_outcome Antimicrobial Outcome pH Solution pH Activity Antimicrobial Activity pH->Activity Optimal in alkaline range Concentration This compound Concentration Concentration->Activity Dose-dependent InterferingSubstances Presence of Anionic Compounds InterferingSubstances->Activity Reduces efficacy

Caption: Logical relationship of factors affecting this compound activity.

G start Start prep_media Prepare pH-Adjusted Growth Media start->prep_media prep_drug Prepare Serial Dilutions of this compound prep_media->prep_drug setup_plate Set up 96-Well Plate prep_drug->setup_plate prep_inoculum Prepare Bacterial Inoculum prep_inoculum->setup_plate incubate Incubate Plate setup_plate->incubate analyze Determine MIC at Each pH incubate->analyze end End analyze->end

Caption: Experimental workflow for determining optimal pH.

References

Validation & Comparative

Dodeclonium Bromide vs. Benzalkonium Chloride: A Comparative Guide on Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between antimicrobial agents is paramount for effective formulation and application. This guide provides a detailed comparison of the antimicrobial performance of two quaternary ammonium compounds, Dodeclonium Bromide and Benzalkonium Chloride, supported by available experimental data and standardized testing protocols.

Executive Summary

This compound and Benzalkonium Chloride are both cationic surfactants with broad-spectrum antimicrobial activity. They function by disrupting the cell membranes of microorganisms, leading to cell lysis and death. While Benzalkonium Chloride is a widely studied and commonly used antiseptic, data on the specific antimicrobial efficacy of this compound is less abundant in publicly available literature, making direct, side-by-side comparisons challenging. This guide collates available data to provide an objective overview and details the standardized methods used to generate such data.

Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for Benzalkonium Chloride against a panel of common pathogens. Due to the limited availability of specific MIC and MBC values for this compound against the same strains in comparable studies, a direct quantitative comparison is not feasible at this time. The data presented for Benzalkonium Chloride is collated from various sources and should be interpreted with consideration of potential variations in experimental methodologies.

MicroorganismCompoundMIC (mg/L)MBC (mg/L)Reference(s)
Staphylococcus aureusBenzalkonium Chloride2 - 104 - 135[1][2][3]
Escherichia coliBenzalkonium Chloride12 - 1024Not widely reported[1][2][4]
Pseudomonas aeruginosaBenzalkonium Chloride64 - 1600≥2048[1][2][5]
Candida albicansBenzalkonium Chloride3.12Not widely reported[6]

Note: The wide range of reported MIC and MBC values for Benzalkonium Chloride can be attributed to variations in the specific strains tested, inoculum size, growth medium, and incubation conditions.

Mechanism of Action

Both this compound and Benzalkonium Chloride share a similar mechanism of action characteristic of quaternary ammonium compounds. Their positively charged nitrogen atom interacts with the negatively charged components of the microbial cell membrane, such as phospholipids and proteins. This interaction disrupts the membrane's integrity, leading to the leakage of essential intracellular components and ultimately, cell death.

Experimental Protocols

To ensure reproducibility and enable cross-study comparisons, standardized protocols for determining antimicrobial efficacy are crucial. The following are detailed methodologies for the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, which are fundamental in assessing the potency of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a commonly used technique.

1. Preparation of Materials:

  • Test compounds (this compound, Benzalkonium Chloride) dissolved in an appropriate solvent.
  • Sterile 96-well microtiter plates.
  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for yeast, supplemented as required.
  • Microbial inoculum standardized to a specific concentration (typically 5 x 10^5 CFU/mL).

2. Procedure:

  • Perform serial two-fold dilutions of the test compounds in the broth directly in the microtiter plate. A typical final volume in each well is 100 µL.
  • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
  • Add 100 µL of the standardized microbial inoculum to each well (except the sterility control).
  • Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum. This assay is a continuation of the MIC assay.

1. Procedure:

  • Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.
  • Spread the aliquot onto the surface of a suitable agar plate (e.g., Mueller-Hinton Agar for bacteria).
  • Incubate the agar plates at the appropriate temperature for 18-24 hours.

2. Interpretation of Results:

  • The MBC is the lowest concentration of the antimicrobial agent that results in no colony formation on the agar plate, indicating a 99.9% or greater reduction in the initial inoculum.

Experimental Workflow

The following diagram illustrates a generalized workflow for determining the MIC and MBC of an antimicrobial agent.

Antimicrobial_Susceptibility_Testing cluster_MIC Minimum Inhibitory Concentration (MIC) Assay cluster_MBC Minimum Bactericidal Concentration (MBC) Assay prep_inoculum_mic Prepare Standardized Microbial Inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum_mic->inoculate_plate serial_dilution Perform Serial Dilutions of Antimicrobial Agent serial_dilution->inoculate_plate incubate_mic Incubate Plate inoculate_plate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Wells with No Growth read_mic->subculture From wells at and above MIC incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Determine MBC (Lowest concentration with no colony formation) incubate_mbc->read_mbc

Generalized workflow for MIC and MBC determination.

Conclusion

Both this compound and Benzalkonium Chloride are effective antimicrobial agents belonging to the quaternary ammonium compound family. While Benzalkonium Chloride is well-characterized with a significant body of research supporting its broad-spectrum activity, there is a comparative lack of publicly available, quantitative data for this compound against a wide range of common pathogens. The provided experimental protocols for MIC and MBC assays offer a standardized framework for researchers to conduct their own comparative studies to generate the data necessary for informed decisions in drug development and formulation. Further research directly comparing the antimicrobial efficacy of these two compounds under identical conditions is warranted to provide a more definitive performance assessment.

References

A Comparative Analysis of Dodeclonium Bromide and Other Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quaternary ammonium compounds (QACs) are a diverse class of cationic surfactants widely utilized for their broad-spectrum antimicrobial properties in pharmaceutical, industrial, and household applications. Their efficacy stems from their ability to disrupt microbial cell membranes, leading to cell lysis and death. This guide provides a comparative analysis of Dodeclonium Bromide and other prominent QACs, including Benzalkonium Chloride, Cetylpyridinium Chloride, and Cetrimonium Bromide. The comparison is based on their antimicrobial efficacy, mechanism of action, and cytotoxicity, supported by experimental data.

General Mechanism of Action of Quaternary Ammonium Compounds

The primary mechanism of action for QACs involves the disruption of the microbial cell membrane. The positively charged quaternary nitrogen atom in the QAC molecule interacts with the negatively charged components of the microbial cell membrane, such as phospholipids and proteins. This interaction leads to the disorientation of the membrane, increasing its permeability and causing the leakage of essential intracellular components, ultimately resulting in cell death.[1][2][3][4] The antimicrobial activity of QACs is influenced by the length of the alkyl chain, with optimal activity generally observed with chain lengths of C12 to C16.[5][6]

Comparative Antimicrobial Efficacy

The antimicrobial efficacy of QACs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of various QACs against common pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride

MicroorganismMIC (µg/mL)Reference
Staphylococcus epidermidis<12.5[7]
Staphylococcus aureus (including MRSA)<12.5[7]
Gram-negative rods>50[7]
Pseudomonas aeruginosa>200[7]
Escherichia coli20 (initial)[1]
Listeria monocytogenes10 (overexpression of sigB)[8]

Table 2: Minimum Inhibitory Concentration (MIC) of Cetylpyridinium Chloride

MicroorganismConcentrationInhibition/MICReference
Porphyromonas gingivalis0.05%92.66%[9]
Porphyromonas gingivalis0.06%>99.9%[9]
Aggregatibacter actinomycetemcomitansLower than control-[10]
Campylobacter rectusLower than control-[10]
Eikenella corrodensLower than control-[10]
Porphyromonas gingivalisLower than control-[10]
Prevotella intermediaLower than control-[10]
Solobacterium mooreiLower than control-[10]
Campylobacter jejuni2 (initial) -> 4-8 (adapted)-[5][6]
Salmonella isolates8 - 256 µg/mL-[5][6]

Table 3: Minimum Inhibitory Concentration (MIC) of Didecyldimethylammonium Chloride (DDAC)

MicroorganismMIC (mg/L)Reference
Escherichia coli4.5[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antimicrobial activity. A standard method for its determination is the broth microdilution method.

Experimental Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of the QAC in a 96-well microplate. D Inoculate each well of the microplate with the microbial suspension. A->D B Prepare a standardized microbial inoculum (e.g., 0.5 McFarland). C Dilute the inoculum to the final test concentration. B->C C->D E Include positive (microbe, no QAC) and negative (broth only) controls. D->E F Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours). E->F G Visually inspect the wells for turbidity (microbial growth). F->G H The MIC is the lowest concentration of the QAC that inhibits visible growth. G->H CTAB_Apoptosis CTAB Cetrimonium Bromide (CTAB) Mitochondria Mitochondria CTAB->Mitochondria ATP_Synthase Inhibition of H+-ATP Synthase Mitochondria->ATP_Synthase MMP_Depolarization Mitochondrial Membrane Potential Depolarization Mitochondria->MMP_Depolarization ATP_Reduction Reduced Intracellular ATP ATP_Synthase->ATP_Reduction Caspase_Activation Caspase Activation MMP_Depolarization->Caspase_Activation Apoptosis Apoptosis (Chromatin Condensation, Sub-G1 population) ATP_Reduction->Apoptosis Caspase_Activation->Apoptosis

References

Cross-Validation of Dodeclonium Bromide's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of Dodeclonium Bromide and its alternatives, primarily other quaternary ammonium compounds (QACs) such as Benzalkonium Chloride and Cetylpyridinium Chloride. The information is intended to support the cross-validation of this compound's antimicrobial activity and to provide a resource for researchers in drug development.

Executive Summary

This compound, a quaternary ammonium compound, exerts its antimicrobial effect primarily through the disruption of microbial cell membranes. This mechanism is shared with other cationic surfactants like Benzalkonium Chloride and Cetylpyridinium Chloride. The positively charged nitrogen atom in these molecules interacts with the negatively charged components of the bacterial and fungal cell membranes, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. While the fundamental mechanism is consistent across these compounds, variations in their chemical structures, such as the length of the alkyl chain, can influence their antimicrobial potency and spectrum of activity.

Mechanism of Action: A Comparative Overview

The primary mechanism of action for this compound and other QACs is the disruption of the cytoplasmic membrane of microorganisms.[1] This process can be broken down into several key steps:

  • Adsorption and Binding: The cationic head of the QAC molecule is electrostatically attracted to the negatively charged components of the microbial cell surface, such as phospholipids and proteins.

  • Penetration: The hydrophobic alkyl chain of the QAC penetrates the hydrophobic core of the lipid bilayer.

  • Membrane Disruption: This penetration leads to the disorganization of the membrane, increasing its permeability.[2]

  • Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions, ATP, and nucleic acids.

  • Cell Death: The loss of cellular contents and the disruption of essential metabolic processes ultimately lead to microbial cell death.

Some studies also suggest that at higher concentrations, QACs may have secondary intracellular targets, including DNA and essential enzymes.[3]

Comparative Antimicrobial Efficacy

The antimicrobial efficacy of QACs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5][6] The following tables summarize available MIC data for this compound (and a structurally similar compound), Benzalkonium Chloride, and Cetylpyridinium Chloride against a range of microorganisms.

Note: Direct comparative studies for this compound against a wide panel of microbes are limited in the publicly available literature. The data for this compound is based on a structurally similar compound, N-[2-(dodecanoylmethylamine)ethyl]-alkyldimethylammonium bromides, and should be interpreted with this consideration.[7]

Table 1: Minimum Inhibitory Concentration (MIC) Against Bacteria

MicroorganismThis compound Derivative (mmol/litre)[7]Benzalkonium Chloride (µg/mL)Cetylpyridinium Chloride (µg/mL)
Staphylococcus aureus-1.5625 mM[8]10[9]
Escherichia coli-0.3906 mM[8]8 - 512[9]
Pseudomonas aeruginosa--250 - 2000[9]
Clostridium perfringens0.0039 - 0.0078--
Clostridium bifermentans0.0039 - 0.0078--
Clostridium sporogenes0.0039 - 0.0078--
Lactobacillus yamanashiensis0.004 - 0.006--

Table 2: Minimum Inhibitory Concentration (MIC) Against Fungi

MicroorganismThis compound Derivative (mmol/litre)Benzalkonium Chloride (µL/mL)[10]Cetylpyridinium Chloride (µg/mL)[11]
Candida albicans--4 (mutants showing 8)
Aspergillus niger-0.1 - 4.0-
Penicillium chrysogenum---

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4][5][6][12]

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a specific microorganism.

Materials:

  • Test compounds (this compound, Benzalkonium Chloride, Cetylpyridinium Chloride)

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the stock solution in the growth medium directly in the 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate, including a positive control (microorganism and medium, no compound) and a negative control (medium only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC is the lowest concentration at which no visible growth is observed.[13]

Cell Membrane Permeability Assay

This assay measures the ability of a compound to disrupt the microbial cell membrane, leading to the uptake of a fluorescent dye that is normally membrane-impermeable.[14][15][16]

Objective: To assess the membrane-disrupting activity of the test compounds.

Materials:

  • Test compounds

  • Microbial strains

  • Phosphate-buffered saline (PBS)

  • Fluorescent dye (e.g., Propidium Iodide - PI)

  • Fluorometer or fluorescence microscope

Procedure:

  • Grow the microbial culture to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash them with PBS.

  • Resuspend the cells in PBS to a specific optical density.

  • Add the test compound at various concentrations to the cell suspension.

  • Add the fluorescent dye (e.g., Propidium Iodide) to the mixture.

  • Incubate for a defined period (e.g., 30 minutes) at an appropriate temperature.

  • Measure the fluorescence intensity using a fluorometer. An increase in fluorescence indicates membrane damage and dye uptake. Alternatively, visualize the cells using a fluorescence microscope.

Visualizations

G cluster_0 Quaternary Ammonium Compound (QAC) cluster_1 Microbial Cell Membrane cluster_2 Cellular Disruption QAC Positively Charged Head (Quaternary Nitrogen) Membrane Lipid Bilayer (Negatively Charged Surface) QAC->Membrane 1. Electrostatic Attraction & Binding Alkyl_Chain Hydrophobic Alkyl Chain Alkyl_Chain->Membrane 2. Penetration of Hydrophobic Tail Disruption Membrane Destabilization & Increased Permeability Membrane->Disruption 3. Disorganization of Lipid Bilayer Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage 4. Increased Permeability Death Cell Death Leakage->Death 5. Loss of Essential Components

Caption: General mechanism of action for Quaternary Ammonium Compounds.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare serial dilutions of test compound C Inoculate microtiter plate wells with compound and microbe A->C B Prepare standardized microbial inoculum B->C D Incubate under appropriate conditions C->D E Visually inspect or measure optical density for growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement A Harvest and wash microbial cells B Resuspend cells in buffer A->B C Add test compound to cell suspension B->C D Add membrane-impermeable fluorescent dye (e.g., PI) C->D E Incubate D->E F Measure fluorescence intensity E->F

Caption: Workflow for cell membrane permeability assay.

References

Dodeclonium Bromide: A Comparative Efficacy Analysis Against Standard Antiseptics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective antiseptic agents is a cornerstone of infection control. While standard antiseptics like chlorhexidine, povidone-iodine, and benzalkonium chloride are widely used, the efficacy of other compounds, such as dodeclonium bromide, warrants a thorough comparative evaluation. This guide provides a detailed comparison of this compound with these standard antiseptics, focusing on their mechanisms of action, available efficacy data, and the experimental protocols used for their evaluation.

Mechanism of Action: A Tale of Disruption

This compound belongs to the class of quaternary ammonium compounds (QACs). The antimicrobial activity of QACs is primarily attributed to their cationic nature. The positively charged nitrogen atom in the QAC molecule interacts with the negatively charged components of microbial cell membranes, such as phospholipids and proteins. This interaction disrupts the membrane's integrity, leading to the leakage of essential intracellular components and ultimately, cell death.

In contrast, chlorhexidine, a biguanide, exerts its effect by binding to the negatively charged bacterial cell wall, causing disruption of the cell membrane and leakage of cytoplasmic contents. At higher concentrations, it causes coagulation of intracellular constituents. Povidone-iodine, an iodophor, releases free iodine, which is a potent oxidizing agent that denatures microbial proteins and fatty acids.

Comparative Efficacy: An Overview of Available Data

A direct comparative study evaluating the efficacy of this compound against chlorhexidine, povidone-iodine, and benzalkonium chloride under the same experimental conditions could not be identified in the conducted research. However, to provide a baseline for comparison, the following tables summarize the available Minimum Inhibitory Concentration (MIC) data for the standard antiseptics against common pathogenic bacteria. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Standard Antiseptics against Escherichia coli

AntisepticConcentration Range (mg/L)Reference
Chlorhexidine1 - 8[1]
Benzalkonium Chloride16 - 64[1]
Povidone-Iodine≤ 10,000[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Standard Antiseptics against Pseudomonas aeruginosa

AntisepticConcentration Range (mg/L)Reference
Chlorhexidine26.6 ± 14.4[3]
Povidone-IodineWeakest MIC activity[3]
Benzalkonium Chloride>1000[1]

Table 3: Minimum Inhibitory Concentration (MIC) of Standard Antiseptics against Staphylococcus aureus

AntisepticConcentration Range (mg/L)Reference
Chlorhexidine0.5 - 16[4]
Povidone-Iodine≤ 14,000[2]
Benzalkonium ChlorideNot specified in direct comparison

Note: The provided MIC values are derived from different studies and may not be directly comparable due to variations in experimental methodologies. The absence of data for this compound in these tables highlights the gap in the current scientific literature.

Experimental Protocols: A Framework for Evaluation

The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of an antiseptic, which can be adapted to compare this compound with other agents.

Objective: To determine the lowest concentration of an antiseptic that inhibits the visible growth of a specific microorganism.

Materials:

  • Test antiseptic (e.g., this compound)

  • Standard antiseptics (chlorhexidine, povidone-iodine, benzalkonium chloride)

  • Microorganism strains (e.g., E. coli, P. aeruginosa, S. aureus)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Methodology:

  • Preparation of Antiseptic Solutions: Prepare stock solutions of each antiseptic in a suitable solvent. A series of two-fold dilutions are then prepared in the growth medium to achieve a range of concentrations to be tested.

  • Inoculum Preparation: Culture the test microorganism overnight in the appropriate growth medium. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation: Add a standardized volume of the prepared inoculum to each well of the microtiter plate already containing the diluted antiseptic solutions. Include a positive control (medium with inoculum, no antiseptic) and a negative control (medium only).

  • Incubation: Incubate the microtiter plates at a suitable temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antiseptic at which there is no visible growth. The results can also be read using a microplate reader to measure the optical density.

Experimental_Workflow MIC Determination Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_antiseptic Prepare Antiseptic Dilutions inoculation Inoculate Microtiter Plate prep_antiseptic->inoculation prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculation incubation Incubate Plate inoculation->incubation read_results Read Results (Visual/Spectrophotometer) incubation->read_results determine_mic Determine MIC read_results->determine_mic

A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Logical Relationships

The primary mechanism of action for this compound and other QACs is direct membrane disruption, which is a physical process rather than a complex signaling pathway. The logical relationship for their efficacy is based on concentration-dependent disruption of the microbial cell membrane.

Logical_Relationship QAC Antimicrobial Action qac Quaternary Ammonium Compound (QAC) interaction Electrostatic Interaction qac->interaction membrane Bacterial Cell Membrane (Negatively Charged) membrane->interaction disruption Membrane Disruption interaction->disruption leakage Leakage of Intracellular Components disruption->leakage death Cell Death leakage->death

The logical progression of the antimicrobial action of Quaternary Ammonium Compounds.

Conclusion

While this compound, as a quaternary ammonium compound, is expected to exhibit broad-spectrum antimicrobial activity, there is a significant lack of direct comparative efficacy studies against standard antiseptics such as chlorhexidine, povidone-iodine, and benzalkonium chloride. The provided data for the standard antiseptics can serve as a benchmark for future research. To definitively establish the relative efficacy of this compound, further in-vitro and in-vivo studies employing standardized protocols are essential. Such studies would be invaluable for drug development professionals and researchers in identifying novel and effective antiseptic agents.

References

Comparative Efficacy of Dodeclonium Bromide and Alternatives in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dodeclonium Bromide's Performance with Common Antiseptic Alternatives, Supported by Experimental Data.

This compound, a quaternary ammonium compound (QAC), is utilized as an antiseptic agent. However, a comprehensive understanding of its reproducible experimental performance in comparison to other widely used antiseptics is crucial for informed selection in research and product development. This guide provides a comparative analysis of this compound against two common alternatives, Benzalkonium Chloride and Cetylpyridinium Chloride, with a focus on their antimicrobial efficacy, mechanism of action, and available toxicity data.

Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide incorporates data from closely related quaternary ammonium compounds as a proxy, alongside the general principles governing the activity of this class of molecules. This approach allows for a comparative framework while acknowledging the need for direct experimental validation for this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its alternatives. Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial efficacy, representing the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundChemical ClassMolecular FormulaMolecular Weight ( g/mol )Known ApplicationsReported Minimum Inhibitory Concentration (MIC)
This compound Quaternary Ammonium CompoundC₂₂H₃₉BrClNO448.91Topical AntisepticData not readily available; expected to be in the low µg/mL range based on similar QACs.
Benzalkonium Chloride Quaternary Ammonium CompoundMixture of alkylbenzyldimethylammonium chloridesVariable (e.g., ~360 for C₁₂ homolog)Disinfectant, Antiseptic, Preservative[1][2]S. aureus: 2 - 8 µg/mL[3], E. coli: 8 - 512 µg/mL[4][5]
Cetylpyridinium Chloride Quaternary Ammonium CompoundC₂₁H₃₈NCl339.99Oral antiseptic, disinfectant[6]S. aureus: MIC ≤ 4 µg/mL[7], E. coli: 8 - 256 µg/mL[4][5]

Mechanism of Action

Quaternary ammonium compounds, including this compound, Benzalkonium Chloride, and Cetylpyridinium Chloride, share a common mechanism of antimicrobial action. As cationic surfactants, they interact with the negatively charged components of microbial cell membranes. This interaction disrupts the membrane's integrity, leading to the leakage of essential intracellular components and ultimately, cell death.[8][9][10]

QAC Quaternary Ammonium Compound (QAC) (e.g., this compound) CellMembrane Bacterial Cell Membrane (Negatively Charged) QAC->CellMembrane Electrostatic Interaction Disruption Membrane Disruption CellMembrane->Disruption Integration and Destabilization Leakage Leakage of Cytoplasmic Contents Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

General mechanism of action for Quaternary Ammonium Compounds.

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antiseptic agent, a standard method for evaluating antimicrobial efficacy.

Objective: To determine the lowest concentration of an antiseptic that inhibits the visible growth of a specific microorganism.

Materials:

  • Antiseptic stock solution (e.g., this compound, Benzalkonium Chloride, or Cetylpyridinium Chloride)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Microorganism culture (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Prepare Serial Dilutions:

    • Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the antiseptic stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as a positive control (broth and inoculum, no antiseptic).

    • Well 12 serves as a negative control (broth only).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation:

    • Add the appropriate volume of the diluted bacterial suspension to wells 1 through 11.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the antiseptic at which there is no visible turbidity (growth) in the well.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepAntiseptic Prepare Antiseptic Stock Solution SerialDilution Perform Serial Dilutions in Microtiter Plate PrepAntiseptic->SerialDilution PrepMedia Prepare Sterile Growth Medium PrepMedia->SerialDilution PrepInoculum Prepare Standardized Inoculum Inoculation Inoculate Wells with Bacterial Suspension PrepInoculum->Inoculation SerialDilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation ReadResults Visually Inspect for Turbidity Incubation->ReadResults DetermineMIC Determine Minimum Inhibitory Concentration (MIC) ReadResults->DetermineMIC

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Conclusion

While this compound is an established antiseptic, publicly available, reproducible experimental data on its performance is scarce compared to alternatives like Benzalkonium Chloride and Cetylpyridinium Chloride. Based on its chemical nature as a quaternary ammonium compound, its mechanism of action is presumed to be the disruption of microbial cell membranes. The provided MIC data for its alternatives offer a benchmark for expected efficacy. For researchers and drug development professionals, this guide highlights the necessity of conducting direct, side-by-side comparative studies to definitively establish the performance profile of this compound. The outlined experimental protocol for MIC determination provides a standardized approach for such evaluations.

References

Benchmarking Dodeclonium Bromide Against Novel Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against antimicrobial resistance, a thorough evaluation of existing and novel therapeutic agents is paramount. This guide provides a comprehensive comparison of the established antiseptic, Dodeclonium Bromide, with a selection of recently developed antimicrobial agents. By presenting available experimental data, detailed methodologies, and visual representations of mechanisms of action, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.

Executive Summary

This compound, a quaternary ammonium compound (QAC), has a long history of use as a topical antiseptic. Its broad-spectrum activity is attributed to the disruption of microbial cell membranes. However, the emergence of novel antimicrobial agents with unique mechanisms of action necessitates a re-evaluation of its position in the antimicrobial landscape. This guide benchmarks this compound against Cefiderocol, Zosurabalpin, Omadacycline, Eravacycline, and Lefamulin, highlighting key differences in their mechanisms, spectrum of activity, and available efficacy data. A significant gap in publicly available, detailed quantitative data for this compound against a wide range of clinically relevant pathogens was identified, underscoring the need for further research to fully delineate its antimicrobial profile.

Data Presentation: A Comparative Analysis

Table 1: Minimum Inhibitory Concentration (MIC) Data for Quaternary Ammonium Compounds (QACs) and Novel Antimicrobial Agents

Antimicrobial AgentClassOrganismMIC (µg/mL)
Dodecyltrimethylammonium BromideQuaternary Ammonium CompoundStaphylococcus aureusData dependent on inoculum size[1]
N-[2-(dodecanoylmethylamine)ethyl]-alkyldimethylammonium bromidesQuaternary Ammonium CompoundClostridium spp.0.0039-0.0078 mmol/litre
N-[2-(dodecanoylmethylamine)ethyl]-alkyldimethylammonium bromidesQuaternary Ammonium CompoundLactobacillus yamanashiensis0.004-0.006 mmol/litre[2]
Cefiderocol Siderophore CephalosporinCarbapenem-resistant Acinetobacter baumannii (CRAB)≤2[3]
Carbapenem-resistant Enterobacterales≤2[3]
Carbapenem-resistant Pseudomonas aeruginosa≤2[3]
Zosurabalpin Macrocyclic PeptideCarbapenem-resistant Acinetobacter baumannii (CRAB)Effective against over 100 clinical isolates[4]
Omadacycline AminomethylcyclineMethicillin-resistant Staphylococcus aureus (MRSA)MIC90: 0.25[5]
Vancomycin-resistant Enterococcus faecalis (VRE)MIC90: 0.25[5]
Streptococcus pneumoniae (penicillin-resistant)MIC90: 0.12[5]
Eravacycline FluorocyclineEscherichia coliMIC90: 0.5[6]
Klebsiella pneumoniaeMIC90: 1[6]
Acinetobacter baumanniiMIC90: 1[6]
Lefamulin PleuromutilinStreptococcus pneumoniaeMIC90: ≤0.12
Haemophilus influenzaeMIC90: ≤1.0
Mycoplasma pneumoniaeMIC90: ≤0.008[7]

Table 2: Overview of Antimicrobial Agents

FeatureThis compound (as a QAC)CefiderocolZosurabalpinOmadacyclineEravacyclineLefamulin
Mechanism of Action Cell membrane disruption.Inhibits peptidoglycan synthesis by binding to penicillin-binding proteins (PBPs) after entry via bacterial iron transport systems.Inhibits lipopolysaccharide (LPS) transport by targeting the LptB2FGC complex.Binds to the 30S ribosomal subunit to inhibit protein synthesis.Binds to the 30S ribosomal subunit to inhibit protein synthesis.Binds to the peptidyl transferase center of the 50S ribosomal subunit to inhibit protein synthesis.
Spectrum of Activity Broad-spectrum antiseptic (bacteria, fungi, viruses).Gram-negative bacteria, including many multidrug-resistant strains.Specifically targets Acinetobacter baumannii.Broad-spectrum against Gram-positive (including MRSA and VRE) and Gram-negative bacteria, and atypical pathogens.Broad-spectrum against Gram-positive and Gram-negative bacteria, including multidrug-resistant isolates.Gram-positive and atypical respiratory pathogens.
Development Status Established antiseptic.FDA-approved.In clinical trials.FDA-approved.FDA-approved.FDA-approved.

Experimental Protocols

To ensure the reproducibility and comparability of antimicrobial efficacy studies, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

a. Broth Microdilution Method (based on CLSI and EUCAST guidelines) [8]

  • Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a 99.9% reduction in the initial inoculum (MBC).

  • Procedure:

    • Prepare a series of two-fold serial dilutions of the antimicrobial agent in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a growth control well (no antimicrobial agent) and a sterility control well (no microorganism).

    • Incubate the plate at 35 ± 2°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

    • To determine the MBC, subculture a fixed volume (e.g., 10 µL) from each well that shows no visible growth onto an appropriate agar medium.

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Anti-Biofilm Activity Assessment: Crystal Violet Assay
  • Objective: To quantify the ability of an antimicrobial agent to inhibit biofilm formation or eradicate pre-formed biofilms.

  • Procedure for Biofilm Inhibition: [1]

    • Dispense a standardized bacterial suspension into the wells of a 96-well flat-bottom microtiter plate.

    • Add serial dilutions of the antimicrobial agent to the wells.

    • Include a growth control (no antimicrobial) and a negative control (broth only).

    • Incubate the plate under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours).

    • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Stain the adherent biofilms with 0.1% crystal violet solution for 10-15 minutes.

    • Wash the wells again with PBS to remove excess stain.

    • Solubilize the bound crystal violet with a suitable solvent (e.g., 30% acetic acid or ethanol).

    • Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The reduction in absorbance in the presence of the antimicrobial agent indicates the inhibition of biofilm formation.

Mandatory Visualizations

Mechanism of Action Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct mechanisms of action of this compound (as a representative Quaternary Ammonium Compound) and the novel antimicrobial agents.

G Mechanism of Action of this compound (Quaternary Ammonium Compound) cluster_bacterium Bacterial Cell Cell_Membrane Cell Membrane (Negatively Charged) Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption 2. Hydrophobic Tail Insertion Cytoplasm Cytoplasm Dodeclonium_Bromide This compound (Positively Charged Head, Hydrophobic Tail) Dodeclonium_Bromide->Cell_Membrane 1. Electrostatic Attraction Leakage Leakage of Ions, Metabolites, etc. Membrane_Disruption->Leakage 3. Leakage of Cellular Contents Cell_Death Cell Death Leakage->Cell_Death 4. Cell Death

Caption: this compound's mechanism of action.

G Mechanism of Action of Cefiderocol cluster_bacterium Gram-Negative Bacterium Outer_Membrane Outer Membrane Periplasmic_Space Periplasmic Space PBP Penicillin-Binding Proteins (PBPs) Periplasmic_Space->PBP 3. Binds to PBPs Inner_Membrane Inner Membrane Cell_Wall_Synthesis_Inhibition Cell Wall Synthesis Inhibition PBP->Cell_Wall_Synthesis_Inhibition 4. Inhibits Peptidoglycan Synthesis Cefiderocol Cefiderocol-Iron Complex Iron_Transporter Iron Transporter Cefiderocol->Iron_Transporter 1. Binds to Iron Transporter Iron_Transporter->Periplasmic_Space 2. Active Transport Cell_Lysis Cell Lysis Cell_Wall_Synthesis_Inhibition->Cell_Lysis 5. Cell Lysis

Caption: Cefiderocol's "Trojan Horse" mechanism.

G Mechanism of Action of Zosurabalpin cluster_bacterium Acinetobacter baumannii Inner_Membrane Inner Membrane Outer_Membrane Outer Membrane LPS_Transport_Complex LPS Transport Complex (LptB2FGC) LPS_Transport_Inhibition LPS Transport Inhibition LPS_Transport_Complex->LPS_Transport_Inhibition 2. Inhibits LPS Transport Zosurabalpin Zosurabalpin Zosurabalpin->LPS_Transport_Complex 1. Binds to LptB2FGC LPS Lipopolysaccharide (LPS) LPS_Accumulation LPS Accumulation LPS_Transport_Inhibition->LPS_Accumulation 3. LPS Accumulates in Periplasm Cell_Death Cell Death LPS_Accumulation->Cell_Death 4. Cell Death

Caption: Zosurabalpin's inhibition of LPS transport.

G Mechanism of Action of Omadacycline and Eravacycline cluster_bacterium Bacterial Cell Ribosome Ribosome 30S_Subunit 30S Subunit Ribosome->30S_Subunit 50S_Subunit 50S Subunit Ribosome->50S_Subunit tRNA_Binding_Block tRNA Binding Blocked 30S_Subunit->tRNA_Binding_Block 2. Blocks tRNA Binding Omadacycline_Eravacycline Omadacycline / Eravacycline Omadacycline_Eravacycline->30S_Subunit 1. Binds to 30S Subunit tRNA tRNA Protein_Synthesis_Inhibition Protein Synthesis Inhibition tRNA_Binding_Block->Protein_Synthesis_Inhibition 3. Inhibits Protein Synthesis Bacteriostatic_Effect Bacteriostatic Effect Protein_Synthesis_Inhibition->Bacteriostatic_Effect 4. Bacteriostatic Effect

Caption: Omadacycline and Eravacycline's ribosomal inhibition.

G Mechanism of Action of Lefamulin cluster_bacterium Bacterial Cell Ribosome Ribosome 30S_Subunit 30S Subunit Ribosome->30S_Subunit 50S_Subunit 50S Subunit Ribosome->50S_Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) 50S_Subunit->Peptidyl_Transferase_Center Peptide_Bond_Inhibition Peptide Bond Formation Inhibited Peptidyl_Transferase_Center->Peptide_Bond_Inhibition 2. Inhibits Peptide Bond Formation Lefamulin Lefamulin Lefamulin->Peptidyl_Transferase_Center 1. Binds to PTC on 50S Subunit Protein_Synthesis_Inhibition Protein Synthesis Inhibition Peptide_Bond_Inhibition->Protein_Synthesis_Inhibition 3. Inhibits Protein Synthesis Bacteriostatic_Effect Bacteriostatic Effect Protein_Synthesis_Inhibition->Bacteriostatic_Effect 4. Bacteriostatic Effect

Caption: Lefamulin's inhibition of protein synthesis.

Experimental Workflow Diagram

G General Workflow for Antimicrobial Susceptibility Testing Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Antimicrobial Agent Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C Inoculate_Plate->Incubate Read_MIC Read MIC (Visual Inspection/Plate Reader) Incubate->Read_MIC Subculture Subculture from Wells with No Growth Read_MIC->Subculture Incubate_Agar Incubate Agar Plates Subculture->Incubate_Agar Read_MBC Read MBC (Colony Counting) Incubate_Agar->Read_MBC End End Read_MBC->End

Caption: Workflow for MIC and MBC determination.

Conclusion and Future Directions

This comparative guide highlights the distinct advantages of novel antimicrobial agents in terms of their specific mechanisms of action and potent activity against multidrug-resistant pathogens. While this compound, as a representative quaternary ammonium compound, offers broad-spectrum antiseptic properties, a significant knowledge gap exists regarding its quantitative efficacy against a diverse panel of clinically relevant microorganisms.

For researchers and drug development professionals, this analysis underscores the importance of rigorous, standardized testing for both established and novel compounds. To fully assess the potential of this compound as a therapeutic agent, further research is critically needed to:

  • Determine its MIC and MBC values against a comprehensive range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.

  • Evaluate its anti-biofilm formation and eradication capabilities.

  • Elucidate its precise molecular interactions with the bacterial cell membrane.

By addressing these research gaps, a more complete and accurate comparison with novel agents can be achieved, ultimately contributing to the development of more effective strategies to combat the growing threat of antimicrobial resistance.

References

A Head-to-Head Comparison of Dodeclonium Bromide and Cetrimonium Bromide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of two prominent quaternary ammonium compounds, Dodeclonium Bromide and Cetrimonium Bromide, this guide offers a detailed comparison of their physicochemical properties, antimicrobial efficacy, and surfactant capabilities. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two cationic surfactants and antiseptics.

Both this compound and Cetrimonium Bromide belong to the class of quaternary ammonium compounds (QACs), which are characterized by a positively charged nitrogen atom. This cationic nature is central to their function as both antimicrobial agents and surfactants. While they share a common class, their distinct molecular structures give rise to differences in their performance profiles. Cetrimonium Bromide, also known as Cetyltrimethylammonium Bromide (CTAB), is a widely studied and utilized compound with a C16 alkyl chain. This compound features a more complex structure, incorporating a dodecyl (C12) chain and a chlorophenoxy ethyl group. This guide delves into the available experimental data to provide a quantitative and qualitative comparison.

Physicochemical and Performance Data

The following table summarizes key quantitative data for this compound and Cetrimonium Bromide, providing a direct comparison of their properties. Data for this compound was supplemented with information from its close structural analog, Dodecyltrimethylammonium Bromide, where direct data was unavailable.

PropertyThis compoundCetrimonium Bromide (CTAB)
Molecular Formula C₂₂H₃₉BrClNOC₁₉H₄₂BrN
Molecular Weight 448.9 g/mol 364.45 g/mol [1]
Antimicrobial Activity (MIC) Data for Dodecyltrimethylammonium Bromide against Staphylococcus aureus is available, with inoculum size dependency noted.[2]0.5 - 2 µg/mL against Escherichia coli
Surfactant Properties (CMC) No direct data available.~1 mM at 30°C[1]
Acute Oral Toxicity (LD50, rat) Data for Dodecyltrimethylammonium Bromide: 200 - 1000 mg/kg.[3]40% solution in water: 1000 mg/kg

Mechanism of Action

The primary mechanism of antimicrobial action for both this compound and Cetrimonium Bromide, as with other QACs, involves the disruption of microbial cell membranes. The positively charged cationic head of the molecule electrostatically interacts with the negatively charged components of the bacterial or fungal cell wall and cytoplasmic membrane. This is followed by the insertion of the hydrophobic alkyl chain into the lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Test compound (this compound or Cetrimonium Bromide)

  • Bacterial or fungal culture in logarithmic growth phase

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent and dilute it with broth to twice the highest concentration to be tested.

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the diluted test compound to the first well of each row to be tested.

  • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).[4]

  • Add 100 µL of the microbial inoculum to each well, resulting in a final volume of 200 µL and a halving of the compound concentrations.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for most bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution dilution Serial Dilution in Plate stock->dilution 2-fold dilutions inoculate Inoculate Microtiter Plate dilution->inoculate inoculum Prepare Standardized Inoculum inoculum->inoculate incubate Incubate Plate inoculate->incubate 18-24h @ 37°C read Read for Visible Growth incubate->read determine_mic Determine MIC read->determine_mic Lowest concentration with no growth

Diagram of the experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form. The surface tension method is a common and reliable technique for determining the CMC.

Materials:

  • Test surfactant (this compound or Cetrimonium Bromide)

  • High-purity water

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Glassware

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a series of aqueous solutions of the surfactant with varying concentrations, starting from well below the expected CMC to well above it.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of the pure water as a baseline.

  • For each surfactant concentration, measure the surface tension of the solution. Ensure temperature is constant throughout the experiment.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The plot will typically show a region where surface tension decreases linearly with the log of concentration, followed by a plateau where the surface tension remains relatively constant.

  • The CMC is the concentration at the point of intersection of the two linear portions of the graph.

Concluding Remarks

Both this compound and Cetrimonium Bromide are effective cationic surfactants and antimicrobial agents. Cetrimonium Bromide is well-characterized, with a significant body of available data on its performance. This compound, while also utilized in antiseptic formulations, has less publicly available quantitative performance data. The information on its structural analog, Dodecyltrimethylammonium Bromide, suggests comparable antimicrobial activity and toxicity profiles. The choice between these two compounds for a specific application will depend on the desired balance of properties, including the target microorganisms, required surfactant characteristics, and formulation compatibility. Further head-to-head experimental studies are warranted to fully elucidate the performance differences between these two quaternary ammonium compounds.

References

A Comparative Guide to Analytical Methods for the Detection of Dodeclonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantitative determination of Dodeclonium Bromide and other quaternary ammonium compounds (QACs). The objective is to equip researchers and professionals with the necessary information to select the most suitable analytical technique for their specific needs, supported by experimental data from validated methods for closely related compounds.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance parameters of High-Performance Liquid Chromatography with UV detection (HPLC-UV), UV-Visible Spectrophotometry (UV-Vis), and Potentiometric Titration for the analysis of QACs. The data is compiled from studies on Domiphen Bromide and other quaternary ammonium compounds, serving as a reliable proxy for this compound.

ParameterHPLC-UV (for Domiphen Bromide)[1]UV-Vis Spectrophotometry (for QACs)[2][3]Potentiometric Titration (for Bromide)
Linearity Range 1.132–1000 µg/mL0.5–10 mg/L0.5% to 4.0%
Correlation Coefficient (r²) > 0.999> 0.99> 0.999
Limit of Detection (LOD) 0.373 µg/mL0.53 mg/L0.00135%
Limit of Quantitation (LOQ) 1.132 µg/mL1.77 mg/L0.00410%
Accuracy (% Recovery) 98.8–99.76%93–97%96.3–96.7%
Precision (% RSD) < 2%< 2.7%< 1%

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is highly specific and sensitive for the quantification of this compound. The following protocol is based on a validated method for Domiphen Bromide[1].

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Inertsil ODS-3 column.

  • Mobile Phase: A mixture of acetonitrile and perchloric acid solution (70:30, v/v).

  • Detection Wavelength: 275 nm.

  • Column Temperature: 25 °C.

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards within the linear range.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered, and injected into the HPLC system.

  • Analysis: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

2. UV-Visible Spectrophotometry

This colorimetric method is based on the formation of an ion-pair complex and is suitable for routine analysis of total QACs[2][3].

  • Instrumentation: A UV-Visible spectrophotometer.

  • Reagents: Eosin-Y dye, Triton X-100, and a suitable buffer solution.

  • Principle: this compound, a cationic surfactant, forms a colored ion-pair with the anionic dye Eosin-Y in the presence of a non-ionic surfactant like Triton X-100. The resulting complex can be measured spectrophotometrically.

  • Wavelength of Maximum Absorbance (λmax): 535 nm.

  • Standard Preparation: A series of this compound standards are prepared and reacted with the dye solution to generate a calibration curve.

  • Sample Preparation: The sample is dissolved and appropriately diluted, then mixed with the Eosin-Y and Triton X-100 solution.

  • Analysis: The absorbance of the sample is measured at 535 nm, and the concentration is calculated using the calibration curve.

3. Potentiometric Titration

This titrimetric method is a classic and robust technique for the determination of the bromide content in this compound.

  • Instrumentation: An autotitrator with a suitable ion-selective electrode (e.g., silver electrode) and a reference electrode.

  • Titrant: A standardized solution of silver nitrate (AgNO₃).

  • Principle: The bromide ions from this compound react with silver ions from the titrant to form a silver bromide precipitate. The endpoint of the titration is detected by a sharp change in the potential of the ion-selective electrode.

  • Sample Preparation: An accurately weighed amount of the this compound sample is dissolved in an appropriate solvent.

  • Titration Procedure: The dissolved sample is titrated with the standardized silver nitrate solution. The volume of titrant consumed at the equivalence point is recorded.

  • Calculation: The percentage of bromide in the sample is calculated based on the stoichiometry of the reaction and the volume and concentration of the titrant used.

Mandatory Visualization

The following diagrams illustrate the general workflow for analytical method validation and the principle of the UV-Vis spectrophotometric method.

analytical_method_validation_workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_purpose Define Analytical Purpose select_method Select Appropriate Method define_purpose->select_method define_validation_parameters Define Validation Parameters (ICH Q2(R1)) select_method->define_validation_parameters prepare_standards Prepare Standards & Samples define_validation_parameters->prepare_standards perform_experiments Perform Experiments (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) prepare_standards->perform_experiments collect_data Collect Raw Data perform_experiments->collect_data analyze_data Analyze Data & Calculate Results collect_data->analyze_data compare_with_acceptance Compare with Acceptance Criteria analyze_data->compare_with_acceptance document_results Document in Validation Report compare_with_acceptance->document_results UV_Vis_Method_Principle cluster_reactants Reactants cluster_reaction Reaction cluster_measurement Measurement dodeclonium This compound (Cationic) ion_pair Formation of Colored Ion-Pair Complex dodeclonium->ion_pair eosin Eosin-Y (Anionic Dye) eosin->ion_pair spectrophotometer Measure Absorbance at 535 nm ion_pair->spectrophotometer

References

Comparative study of Dodeclonium Bromide's effects on different bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Dodeclonium Bromide's Presumed Antimicrobial Efficacy

An Objective Guide for Researchers and Drug Development Professionals

This compound is a quaternary ammonium compound (QAC) recognized for its antiseptic properties.[1] QACs are cationic surfactants widely used as disinfectants and antiseptics due to their broad-spectrum antimicrobial activity.[2][3] Their efficacy stems from the positively charged quaternary ammonium head group which interacts with the negatively charged bacterial cell membrane, leading to its disruption and subsequent cell death.[2][4]

Comparative Efficacy: A Hypothetical Overview

The following tables summarize hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against a selection of common Gram-positive and Gram-negative bacterial strains. These values are postulated based on the known activity of similar quaternary ammonium compounds.

Table 1: Hypothetical Antimicrobial Activity of this compound against Gram-Positive Bacteria

Bacterial StrainStrain TypeHypothetical MIC (µg/mL)Alternative Antiseptic (Benzalkonium Chloride) MIC (µg/mL)
Staphylococcus aureusATCC 2592321 - 4
Staphylococcus epidermidisClinical Isolate42 - 8
Enterococcus faecalisATCC 2921284 - 16
Streptococcus pyogenesClinical Isolate42 - 8

Table 2: Hypothetical Antimicrobial Activity of this compound against Gram-Negative Bacteria

Bacterial StrainStrain TypeHypothetical MIC (µg/mL)Alternative Antiseptic (Benzalkonium Chloride) MIC (µg/mL)
Escherichia coliATCC 25922168 - 32
Pseudomonas aeruginosaATCC 278533216 - 64
Klebsiella pneumoniaeClinical Isolate168 - 32
Acinetobacter baumanniiClinical Isolate84 - 16

Note: MIC values can vary depending on the specific strain, testing conditions, and the presence of organic matter. Generally, Gram-negative bacteria may exhibit higher MICs for QACs due to the protective outer membrane.[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of antimicrobial efficacy.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.[6]

a. Preparation of this compound Stock Solution:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) at a high concentration (e.g., 1024 µg/mL).

b. Inoculum Preparation:

  • The bacterial strain of interest is cultured on an appropriate agar medium for 18-24 hours.

  • Several colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

c. Serial Dilution and Inoculation:

  • A 96-well microtiter plate is used.

  • The this compound stock solution is serially diluted two-fold in CAMHB across the wells of the plate to achieve a range of concentrations.

  • Each well is then inoculated with the prepared bacterial suspension.

  • A positive control well (broth and bacteria, no drug) and a negative control well (broth only) are included.

d. Incubation and Interpretation:

  • The microtiter plate is incubated at 35-37°C for 16-20 hours.[7]

  • The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth (i.e., the broth remains clear).[6]

Antimicrobial Susceptibility Testing via Agar Well Diffusion

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the size of the zone of growth inhibition.[8]

a. Inoculation of Agar Plate:

  • A sterile cotton swab is dipped into a standardized bacterial suspension (0.5 McFarland) and swabbed evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[9]

b. Well Creation and Sample Addition:

  • Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a sterile cork borer.

  • A fixed volume (e.g., 100 µL) of a known concentration of this compound solution is added to each well.

  • A negative control (solvent without the compound) and a positive control (a known antiseptic) are also tested.

c. Incubation and Measurement:

  • The plate is incubated at 35-37°C for 18-24 hours.

  • The diameter of the clear zone of no bacterial growth around each well (zone of inhibition) is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.[10]

Visualizing Experimental Workflows and Mechanisms

Signaling Pathways and Logical Relationships

The primary mechanism of action for quaternary ammonium compounds like this compound involves the disruption of the bacterial cell membrane.

G General Mechanism of Quaternary Ammonium Compounds (QACs) QAC This compound (Positively Charged) Binding Electrostatic Binding QAC->Binding Adsorption Membrane Bacterial Cell Membrane (Negatively Charged) Membrane->Binding Insertion Hydrophobic Tail Insertion Binding->Insertion Disruption Membrane Disruption & Permeability Increase Insertion->Disruption Leakage Leakage of Cytoplasmic Contents (Ions, ATP, etc.) Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Generalized mechanism of action for this compound.

Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

G Workflow for Broth Microdilution MIC Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare this compound Stock Solution C Perform Serial Dilutions of this compound in 96-Well Plate A->C B Culture and Standardize Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Standardized Bacteria B->D C->D E Include Positive and Negative Controls D->E F Incubate at 37°C for 16-20 hours E->F G Visually Inspect for Bacterial Growth (Turbidity) F->G H Determine MIC: Lowest Concentration with No Growth G->H

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

G Workflow for Agar Well Diffusion Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Standardized Bacterial Inoculum (0.5 McFarland) C Inoculate Mueller-Hinton Agar Plate for a Bacterial Lawn A->C B Prepare this compound Solution of Known Concentration E Add this compound Solution to Wells B->E D Create Wells in the Agar C->D D->E F Incubate at 37°C for 18-24 hours E->F G Observe Zones of Inhibition F->G H Measure Diameter of Inhibition Zones (mm) G->H

Caption: Workflow for antimicrobial susceptibility testing via agar well diffusion.

References

Safety Operating Guide

Navigating the Safe Disposal of Dodeclonium Bromide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Dodeclonium bromide, a quaternary ammonium compound, requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal, aligned with established safety protocols.

Hazard Profile and Safety Recommendations

This compound presents several hazards that necessitate stringent safety measures. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] Furthermore, it is very toxic to aquatic life, highlighting the critical importance of preventing its release into the environment.[1][3][4]

Hazard ClassificationDescriptionPrimary Precautions
Acute Oral Toxicity Harmful if swallowed.[1][2]Do not eat, drink, or smoke when using this product. Rinse mouth if ingested.[1]
Skin Irritation Causes skin irritation.[1][2]Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][5]
Eye Irritation Causes serious eye irritation.[1][2]Wear eye and face protection. Rinse cautiously with water for several minutes if contact occurs.[1][5]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[2][4]Avoid release to the environment.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[3] Chemical waste generators are responsible for correctly classifying and managing their waste.[3]

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated items like gloves and paper towels, in a designated, clearly labeled, and sealed container.[6] Avoid generating dust.[6]

  • Liquid Waste: Collect aqueous solutions of this compound in a separate, sealed, and clearly labeled container. Do not mix with other waste streams unless compatible.

3. Spill Management: In the event of a spill, follow these procedures:

  • Minor Spills:

    • Remove all ignition sources.[6]

    • Clean up spills immediately.[6]

    • Use dry clean-up procedures and avoid generating dust.[6]

    • Place the spilled material into a suitable, labeled container for waste disposal.[6]

  • Major Spills:

    • Advise personnel in the area and alert emergency responders.[6]

    • Contain the spillage to prevent environmental contamination.[6]

4. Final Disposal:

  • All this compound waste must be disposed of through an approved hazardous waste disposal facility.[1][2]

  • Do not discharge this compound or its solutions into drains or the environment.[1]

  • Label the waste container clearly with "Hazardous Waste" and the chemical name "this compound."

Logical Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DodecloniumBromideDisposal cluster_prep Preparation cluster_waste_type Waste Characterization cluster_collection Collection & Segregation cluster_disposal Final Disposal A Identify Dodeclonium Bromide Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Determine Waste Form B->C D Solid Waste (e.g., powder, contaminated items) C->D  Solid E Liquid Waste (e.g., aqueous solutions) C->E  Liquid F Collect in a Labeled, Sealed Container for Solids D->F G Collect in a Labeled, Sealed Container for Liquids E->G I Store Securely Until Disposal F->I G->I H Arrange for Pickup by Approved Hazardous Waste Disposal Service I->H

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Dodeclonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Precise safety information for Dodeclonium Bromide, including detailed personal protective equipment (PPE) requirements, specific handling and disposal procedures, is currently unavailable due to the lack of a specific and reliable Safety Data Sheet (SDS).

An extensive search for safety protocols related to this compound has revealed a critical data discrepancy. While a CAS number (15687-13-5) is associated with this compound, this number is also linked to the common pain reliever, Ibuprofen. This overlap prevents the retrieval of a distinct and accurate SDS for this compound. Safety Data Sheets are fundamental documents that provide substance-specific information on hazards, handling, storage, and emergency measures. Without a dedicated SDS, providing detailed and reliable safety guidance is not possible.

It is imperative for researchers, scientists, and drug development professionals to understand that safety protocols for chemical compounds are not interchangeable, even for structurally similar substances. Relying on information for other quaternary ammonium compounds, such as Dodecyltrimethylammonium bromide, could lead to unsafe practices and potential exposure to unknown hazards.

General Laboratory Best Practices

In the absence of specific guidance for this compound, strict adherence to general laboratory best practices is crucial when handling any chemical of unknown toxicity. These practices are designed to minimize risk and ensure a safe working environment.

1. Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines general PPE recommendations for handling chemicals with unknown hazards.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile).To prevent skin contact. Glove type should be selected based on the chemical's (unknown) properties; consulting a glove manufacturer's resistance chart for a class of similar compounds may offer some guidance, but is not a substitute for specific data.
Body Protection A lab coat or chemical-resistant apron.To protect skin and clothing from spills.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges.To prevent inhalation of dust, aerosols, or vapors. The type of cartridge should be selected based on the potential for airborne particulates or volatile components.

2. Engineering Controls:

Engineering controls are measures designed to isolate or remove hazards from the workplace.

  • Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area for emergency use.

Procedural Step-by-Step Guidance for Handling Unknown Chemicals

The following workflow provides a general framework for handling chemicals where specific safety information is not available.

Caption: General workflow for handling chemicals with unknown hazards.

Disposal Plan

Without a specific SDS, all waste generated from experiments involving this compound must be treated as hazardous waste.

Operational Plan for Disposal:

  • Segregation: All solid and liquid waste containing this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers.

  • Labeling: Containers must be labeled with "Hazardous Waste," the chemical name "this compound," and any other known components of the waste stream.

  • Storage: Waste containers should be stored in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.

It is strongly recommended that any institution planning to work with this compound contact the manufacturer or supplier to request a specific and accurate Safety Data Sheet before any handling occurs. The absence of this critical safety information presents a significant risk to researchers and the environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dodeclonium Bromide
Reactant of Route 2
Reactant of Route 2
Dodeclonium Bromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.